molecular formula C10H10N2O B11927862 1-Methyl-1H-indole-5-carboxamide

1-Methyl-1H-indole-5-carboxamide

Katalognummer: B11927862
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: LXQCEPCLSUDYLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1H-indole-5-carboxamide is a valuable chemical intermediate in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in drug design, known for its ability to interact with a wide array of biological targets, facilitating the development of therapeutics for conditions including cancer, neurological diseases, and infections . This compound serves as a versatile building block for the synthesis of more complex, biologically active molecules. Recent research has demonstrated the significant potential of substituted indole derivatives as potent inhibitors of emerging targets such as Haspin, a serine/threonine kinase involved in mitosis and tumor growth . The structural motif of a 1-methyl-indole-5-carboxamide can be further functionalized at the carboxamide group, allowing researchers to explore structure-activity relationships and optimize interactions with specific kinase ATP-binding sites, including those with unique motifs like the DYT sequence in Haspin . Its application extends to other fields, such as the development of monoamine oxidase-B (MAO-B) inhibitors for neurological disorders, underscoring its broad utility in hit-to-lead optimization campaigns . We supply this compound as a high-quality reference standard to support your innovative research programs. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H10N2O

Molekulargewicht

174.20 g/mol

IUPAC-Name

1-methylindole-5-carboxamide

InChI

InChI=1S/C10H10N2O/c1-12-5-4-7-6-8(10(11)13)2-3-9(7)12/h2-6H,1H3,(H2,11,13)

InChI-Schlüssel

LXQCEPCLSUDYLW-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)N

Herkunft des Produkts

United States
Foundational & Exploratory

Molecular weight and formula of 1-Methyl-1H-indole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic architecture, and analytical validation of 1-Methyl-1H-indole-5-carboxamide , a critical scaffold in medicinal chemistry.

Content Type: Technical Monograph & Synthetic Guide Subject: 1-Methyl-1H-indole-5-carboxamide (CAS: 155868-67-0)[1][2][3][4][5]

Executive Summary

1-Methyl-1H-indole-5-carboxamide is a privileged bicyclic heteroaromatic scaffold utilized extensively in the development of small-molecule therapeutics. Structurally, it consists of an indole core methylated at the N1 position and functionalized with a primary carboxamide at the C5 position. This specific substitution pattern renders it a potent hydrogen bond donor/acceptor motif, critical for binding affinity in PARP (Poly (ADP-ribose) polymerase) inhibitors (e.g., Veliparib analogs) and Haspin kinase inhibitors.

Unlike its non-methylated parent (indole-5-carboxamide), the N1-methyl group eliminates the acidity of the indole N-H, improving lipophilicity (LogP) and metabolic stability, while directing hydrogen bonding interactions exclusively through the C5-amide moiety.

Chemical Identity & Physicochemical Profiling[7]

The following data establishes the baseline identity for the compound. Researchers should verify commercial batches against these calculated values.

PropertySpecification
IUPAC Name 1-Methyl-1H-indole-5-carboxamide
Common Name 1-Methylindole-5-carboxamide
CAS Registry Number 155868-67-0
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Exact Mass 174.0793
SMILES CN1C=CC2=C1C=CC(=C2)C(N)=O
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water
pKa (Calculated) ~15.5 (Amide N-H deprotonation)

Synthetic Architecture & Process Chemistry

Retrosynthetic Logic

Direct methylation of 1H-indole-5-carboxamide is not recommended due to competing alkylation at the primary amide nitrogen, which yields difficult-to-separate mixtures of N1-methyl (desired) and N-amide-methyl (impurity) products.

The scientifically robust route utilizes a stepwise protection-activation strategy , starting from methyl indole-5-carboxylate. This ensures regiospecific methylation at the indole nitrogen prior to amide formation.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the optimized synthetic pathway.

SynthesisWorkflow Start Methyl Indole-5-carboxylate (SM) Step1 Step 1: N-Methylation (MeI, NaH, DMF) Start->Step1 Inter1 Methyl 1-methylindole-5-carboxylate Step1->Inter1 Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Inter2 1-Methylindole-5-carboxylic acid (CAS 186129-25-9) Step2->Inter2 Step3 Step 3: Amidation (CDI or HATU, NH4Cl) Inter2->Step3 Product 1-Methyl-1H-indole-5-carboxamide (Target) Step3->Product

Figure 1: Regioselective synthetic route avoiding amide alkylation by installing the methyl group on the ester precursor.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 1-methyl-1H-indole-5-carboxylate

  • Reagents: Methyl indole-5-carboxylate (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Iodomethane (1.5 eq), DMF (anhydrous).

  • Protocol:

    • Dissolve methyl indole-5-carboxylate in anhydrous DMF at 0°C under N₂.

    • Add NaH portion-wise. Stir for 30 min to ensure deprotonation (gas evolution ceases).

    • Add Iodomethane dropwise. Warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Pour into ice water. Filter the precipitate.

    • Yield: Typically >90%.

Step 2: Saponification to Carboxylic Acid

  • Reagents: Methyl 1-methylindole-5-carboxylate, LiOH (3.0 eq), THF/Water (3:1).

  • Protocol:

    • Suspend intermediate in THF/Water. Add LiOH.

    • Heat to 60°C for 4 hours.

    • Workup: Acidify with 1M HCl to pH 2. The carboxylic acid (CAS 186129-25-9) will precipitate. Filter and dry.

Step 3: Amidation (The Critical Step)

  • Reagents: 1-Methylindole-5-carboxylic acid (1.0 eq), CDI (1,1'-Carbonyldiimidazole, 1.2 eq), Ammonium Hydroxide (28%) or NH₄Cl/DIPEA.

  • Protocol:

    • Dissolve the acid in anhydrous DMF.

    • Add CDI and stir at RT for 1 hour (activation to acyl imidazole).

    • Add aqueous NH₄OH (5.0 eq) or solid NH₄Cl (3.0 eq) with DIPEA (3.0 eq).

    • Stir for 12 hours.

    • Purification: Dilute with water. The target amide usually precipitates. If not, extract with EtOAc, wash with brine, and recrystallize from Ethanol/Water.

Analytical Validation Framework

To ensure scientific integrity, the synthesized compound must be validated to rule out the N-methyl amide isomer (N-methyl-1H-indole-5-carboxamide).

NMR Characterization Criteria

The 1H NMR spectrum (DMSO-d₆) is the definitive tool for structural confirmation.

Proton EnvironmentChemical Shift (δ)MultiplicityDiagnostic Value
Indole N-CH₃ 3.80 - 3.85 ppm Singlet (3H)Confirms N1-methylation.
Amide -NH₂ 7.0 - 8.0 ppm Broad Singlets (2H)Critical: Two distinct broad peaks (or one broad 2H peak) indicate a primary amide (-CONH₂).
Indole C2-H / C3-H 6.5 - 7.4 ppmDoubletsCharacteristic heteroaromatic pattern.
Indole C4/C6/C7-H 7.3 - 8.3 ppmMultipletsAromatic region.

Differentiation Note: If the product were the amide-methylated isomer, you would observe a doublet at ~2.8 ppm (coupling to NH) and a broad quartet for the NH proton, rather than the broad singlets of the NH₂ group.

Analytical Decision Tree

AnalyticalLogic Sample Purified Sample (1H NMR in DMSO-d6) CheckMe Check 3.8 ppm region Sample->CheckMe CheckAmide Check Amide Region (7.0 - 8.0 ppm) CheckMe->CheckAmide Result1 Singlet (3H) at 3.8 ppm Broad Singlets (2H) at 7-8 ppm CheckAmide->Result1 Matches Target Result2 Doublet (3H) at 2.8 ppm Broad q (1H) at 8.0 ppm CheckAmide->Result2 Isomer (Impurity) Conclusion1 Conclusion1 Result1->Conclusion1 CONFIRMED: 1-Methyl-1H-indole-5-carboxamide Conclusion2 Conclusion2 Result2->Conclusion2 REJECT: N-Methyl-1H-indole-5-carboxamide

Figure 2: NMR logic flow for distinguishing the target primary amide from common methylated impurities.

Pharmaceutical Applications

Drug Discovery Context
  • PARP Inhibitors: The 5-carboxamide indole motif mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes. Methylation at N1 prevents non-specific hydrogen bonding within the enzyme pocket, often increasing selectivity.

  • Kinase Inhibition: This scaffold is cited in the development of Haspin kinase inhibitors (e.g., for cancer therapy), where the planar indole ring intercalates into the ATP-binding pocket.

  • SIRT1 Activators: Indole-5-carboxamides have been explored as activators of Sirtuin 1, a target for metabolic and aging-related diseases.

Storage & Stability
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable in solid state. Solutions in DMSO/MeOH should be used within 24 hours to prevent slow hydrolysis or oxidation.

References

  • BLD Pharm. (2025). Product Datasheet: 1-Methyl-1H-indole-5-carboxamide (CAS 155868-67-0).[1][2][3][4] Retrieved from

  • CoreyChem. (2025). 1-Methyl-1H-indole-5-carboxylic acid: Applications in Drug Discovery. Retrieved from

  • VulcanChem. (2025). Synthesis Strategies for Indole-5-carboxamide Derivatives. Retrieved from

  • GuideChem. (2025). Chemical Properties of 1-Methyl-1H-indole-5-carboxamide. Retrieved from

  • National Institutes of Health (NIH). (2024). Indole-Based Compounds as Selective Haspin Inhibitors. Journal of Medicinal Chemistry. Retrieved from

Sources

Therapeutic Potential of 1-Methyl-1H-indole-5-carboxamide Derivatives: A Technical Guide to Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern oncology and targeted therapeutics, the indole scaffold has long been recognized as a privileged chemical structure. Recently, 1-Methyl-1H-indole-5-carboxamide and its highly functionalized derivatives have emerged as potent, multi-target modulators with significant therapeutic potential. As a Senior Application Scientist overseeing early-stage drug discovery, I have observed that the true value of this scaffold lies in its synthetic tractability and its remarkable affinity for the ATP-binding pockets of emerging kinases.

Most notably, recent drug discovery campaigns have identified 1-Methyl-1H-indole-5-carboxamide derivatives as highly selective inhibitors of Haspin kinase —a divergent kinase critical for mitotic progression in tumor cells [1]. Beyond Haspin, this versatile core has also demonstrated efficacy in modulating Heat Shock Transcription Factor 1 (HSF1) [2] and Histone Deacetylase 3 (HDAC3) [3]. This whitepaper provides an in-depth technical analysis of the mechanistic rationale, Structure-Activity Relationship (SAR), and the validated experimental workflows required to evaluate these derivatives in a preclinical setting.

Mechanistic Rationale: Haspin Kinase & Mitotic Regulation

Haspin is an atypical serine/threonine kinase that plays an indispensable role during mitosis. It is responsible for phosphorylating Histone H3 at Threonine 3 (H3T3ph), a biochemical event that directly recruits the Chromosomal Passenger Complex (CPC)—including Aurora B kinase—to the centromeres. This recruitment is an absolute requirement for proper chromosomal alignment and segregation.

Tumor cells, characterized by uncontrolled proliferation, are highly dependent on Haspin for successful mitotic division. By deploying 1-Methyl-1H-indole-5-carboxamide derivatives to competitively bind the ATP-binding site of Haspin, we can effectively block H3T3 phosphorylation. The causality here is direct: without Aurora B recruitment, the spindle assembly checkpoint is triggered, leading to catastrophic mitotic arrest and subsequent apoptosis of the malignant cells [1].

G Haspin Haspin Kinase (Active) H3T3 Histone H3 (Thr3) Phosphorylation Haspin->H3T3 Catalyzes (Normal State) Arrest Mitotic Arrest & Tumor Cell Apoptosis Haspin->Arrest When Inhibited Indole 1-Methyl-1H-indole-5-carboxamide Derivatives Indole->Haspin ATP-competitive Inhibition Indole->Arrest Downstream Phenotype AuroraB Aurora B Complex Centromere Recruitment H3T3->AuroraB Promotes Mitosis Normal Mitotic Progression AuroraB->Mitosis Enables

Figure 1: Mechanism of action for Haspin kinase inhibition leading to mitotic arrest.

Structure-Activity Relationship (SAR) & Chemical Optimization

The baseline scaffold, 1-Methyl-1H-indole-5-carboxamide, provides a rigid, planar aromatic system that fits optimally within the narrow hydrophobic cleft of the kinase hinge region. Optimization of this core typically involves:

  • N-Methylation: The methyl group at position 1 prevents unfavorable hydrogen bonding with solvent molecules, driving the molecule deeper into the hydrophobic pocket.

  • C-3 Functionalization: Utilizing Mannich reactions to introduce basic amine side chains at position 3 significantly enhances solubility and allows for critical electrostatic interactions with the solvent-exposed regions of the kinase [1].

  • Position 5 Amidation: The carboxamide group acts as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to the backbone residues of the kinase hinge region.

Quantitative Data: Kinase Inhibition Profiling

The table below summarizes the in vitro inhibitory potency of key indole-based derivatives against Haspin kinase. The transition from the multi-target hit (INDO 11M) to highly optimized derivatives (Compounds 47 and 60) demonstrates the success of rational SAR design [1].

Compound IDStructural Modification HighlightTarget KinaseIC₅₀ Value (nM)Cellular Phenotype
INDO 11M Parent multi-target indole hitHaspin / Kinome5.7 ± 0.7Broad cytotoxicity
Compound 47 Optimized C-3 basic side chainHaspin (Selective)< 10.0Mitotic arrest
Compound 60 Sterically hindered 5-carboxamideHaspin (Selective)< 10.0Synergistic with Paclitaxel
CHR-6494 Standard Reference InhibitorHaspin~ 2.0Reference control

Experimental Workflows & Validated Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives must follow a self-validating system. As an Application Scientist, I mandate the following protocols to bridge biochemical affinity with functional cellular efficacy.

FRET-Based Kinase Inhibition Assay

Rationale: Fluorescence Resonance Energy Transfer (FRET) is selected over traditional radiometric ³³P-ATP assays. FRET eliminates radioactive waste and allows for real-time kinetic monitoring of the phosphorylation event, which is critical for identifying slow-binding inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing recombinant human Haspin kinase (2 nM final concentration) in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Serially dilute 1-Methyl-1H-indole-5-carboxamide derivatives in 100% DMSO. Use acoustic liquid handling (e.g., Echo 550) to dispense 50 nL of compound into a 384-well low-volume proxiplate.

  • Pre-incubation: Add 2.5 µL of the Haspin master mix to the compounds. Incubate for 30 minutes at room temperature. Causality: This pre-incubation step allows the compound to achieve binding equilibrium before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix (ATP at Kₘ apparent, and a FRET-labeled Histone H3 peptide substrate).

  • Detection: Incubate for 60 minutes. Add 5 µL of a development solution containing a site-specific protease that cleaves only the unphosphorylated peptide (disrupting the FRET signal).

  • Quantification: Read the plate on a multi-mode microplate reader (e.g., EnVision) at Ex 340 nm / Em 495 nm & 520 nm. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Step1 Acoustic Compound Dispensing Step2 Haspin Kinase Pre-incubation Step1->Step2 Step3 ATP & FRET Substrate Addition Step2->Step3 Step4 Protease Cleavage (Signal Dev) Step3->Step4 Step5 Emission Ratio & IC50 Calculation Step4->Step5

Figure 2: High-throughput FRET-based kinase assay workflow.

3D Cellular Phenotypic Screening & Synergistic Profiling

Rationale: While 2D cell cultures are standard, they fail to recapitulate the hypoxic core and extracellular matrix barriers present in solid tumors, often leading to artificially inflated drug efficacy. Evaluating these derivatives in 3D spheroids provides a highly predictive model for in vivo tumor penetration and efficacy.

Step-by-Step Methodology:

  • Spheroid Formation: Seed HCT-116 (colorectal carcinoma) cells at 500 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Drug Treatment: Treat spheroids with varying concentrations of Compound 60 alone, and in combination with Paclitaxel (a microtubule stabilizer). Causality: Haspin inhibition weakens centromeric cohesion; combining this with Paclitaxel's spindle disruption creates a synthetic lethal phenotype [1].

  • Monitoring: Monitor spheroid growth kinetics over 7 days using brightfield imaging (e.g., IncuCyte).

  • Viability Assessment: On day 7, lyse the spheroids using CellTiter-Glo 3D to measure intracellular ATP levels as a direct correlate of cell viability. Calculate the Combination Index (CI) to quantify synergy.

Pleiotropic Potential: HSF1 and HDAC3 Modulation

While Haspin kinase remains a primary target, the 1-Methyl-1H-indole-5-carboxamide scaffold exhibits remarkable pleiotropy.

  • HSF1 Inhibition: Derivatives of this core have been patented as inhibitors of Heat Shock Transcription Factor 1 (HSF1) [2]. By downregulating HSF1, these compounds prevent the transcription of heat shock proteins (HSPs) that tumors rely on to survive proteotoxic stress.

  • HDAC3 Inhibition: Certain extended derivatives have shown selective inhibition of Histone Deacetylase 3 (HDAC3) [3]. When combined with immunotherapy agents (like anti-PD-1 antibodies), HDAC3 inhibition upregulates MHC class II expression, effectively unmasking the tumor to the immune system.

Future Perspectives & Clinical Translation

The therapeutic potential of 1-Methyl-1H-indole-5-carboxamide derivatives is vast. The transition from bench to bedside will require rigorous ADME/Tox profiling to ensure that the high in vitro potency translates to acceptable in vivo pharmacokinetics. Future drug development campaigns should focus on:

  • Crystallographic Studies: Co-crystallization of lead derivatives with Haspin to map exact hydrogen-bonding networks.

  • In Vivo Efficacy: Xenograft models to validate the synergistic effects of these derivatives with taxanes (e.g., Paclitaxel) in solid tumors.

  • Biomarker Development: Utilizing H3T3 phosphorylation levels in patient biopsies as a direct pharmacodynamic biomarker to measure target engagement during Phase I clinical trials.

References

  • Vestuto, V., et al. (2024). "A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • "Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1." US Patent US9701664B2.
  • "Combination of a selective histone deacetylase 3 (hdac3) inhibitor and an immunotherapy agent for the treatment of cancer." US Patent US20210177781A9.

The Privileged Scaffold: 1-Methyl-1H-indole-5-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 1-Methyl-1H-indole-5-carboxamide in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, 1-Methyl-1H-indole-5-carboxamide represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Distinguished by its specific substitution pattern, this core combines the lipophilic, metabolic stability of the N-methyl group with the directional hydrogen-bonding capability of the 5-carboxamide moiety.

This guide analyzes the technical role of this scaffold, moving beyond basic structural description to explore its utility in designing inhibitors for Monoamine Oxidase B (MAO-B) , Haspin Kinase , and Cdc7 Kinase . It provides validated synthetic protocols, structure-activity relationship (SAR) logic, and mechanistic insights for researchers optimizing this moiety.

Chemical Profile & Pharmacophore Analysis

The efficacy of 1-Methyl-1H-indole-5-carboxamide stems from its ability to balance physicochemical properties with specific molecular recognition features.

Structural Architecture
  • Indole Core: An electron-rich, aromatic bicyclic system that engages in

    
    -
    
    
    
    stacking interactions (e.g., with Phenylalanine or Tyrosine residues in binding pockets).
  • N1-Methyl Group:

    • Metabolic Blockade: Caps the indole nitrogen, preventing Phase II glucuronidation and reducing susceptibility to oxidative metabolism.

    • Conformational Constraint: Sterically precludes hydrogen bonding at the N1 position, forcing the molecule to rely on the C5-substituent for polar interactions.

    • Lipophilicity: Increases

      
      , enhancing membrane permeability compared to the unsubstituted indole.
      
  • C5-Carboxamide:

    • H-Bond Donor/Acceptor: The amide carbonyl serves as an acceptor, while the NH group (in secondary amides) serves as a donor.

    • Vector: The 5-position projects substituents into solvent-exposed regions or specific specificity pockets (e.g., the "selectivity cavity" in MAO-B).

Physicochemical Data (Calculated)
PropertyValue (Approx.)Significance
Formula

(Primary Amide)
Fragment-like
MW 174.20 g/mol High Ligand Efficiency (LE) potential
cLogP ~1.2 - 1.5Optimal for CNS penetration
TPSA ~43

Good oral bioavailability (<140

)
H-Bond Donors 1 (Primary)Key for backbone interactions

Synthetic Accessibility & Protocols

The synthesis of 1-Methyl-1H-indole-5-carboxamide derivatives typically follows a modular approach, allowing for late-stage diversification of the amide nitrogen.

Validated Synthetic Workflow

The most robust route proceeds via the methylation of indole-5-carboxylic acid followed by amidation.

Protocol A: N-Methylation
  • Reagents: Indole-5-carboxylic acid, Iodomethane (MeI) or Dimethyl sulfate (DMS),

    
     or 
    
    
    
    .
  • Solvent: DMF or Acetone.

  • Conditions:

    • Dissolve indole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M).

    • Add

      
       (60% dispersion, 2.2 eq) at 0°C under 
      
      
      
      . Stir for 30 min.
    • Add MeI (2.5 eq) dropwise.

    • Warm to RT and stir for 4–12 h.

    • Critical Step: This reaction methylates both the Indole-N and the Carboxyl-O (forming the methyl ester).

    • Hydrolysis: Treat the crude ester with LiOH (3 eq) in THF/H2O (3:1) to yield 1-methyl-1H-indole-5-carboxylic acid .

Protocol B: Amide Coupling (General)
  • Reagents: 1-Methyl-1H-indole-5-carboxylic acid, Amine (

    
    ), HATU, DIPEA.
    
  • Solvent: DMF or DCM.

  • Procedure:

    • Combine acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Stir for 10 min to activate.

    • Add amine (1.1 eq). Stir at RT for 2–16 h.

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat.

      
      , and brine.[1]
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Visualization of Synthetic Logic

Synthesis Figure 1: Modular Synthesis of 1-Methyl-1H-indole-5-carboxamide Derivatives Start Indole-5-carboxylic Acid Step1 N-Methylation (NaH, MeI, DMF) Start->Step1 Inter Methyl 1-methylindole-5-carboxylate Step1->Inter Step2 Hydrolysis (LiOH, THF/H2O) Inter->Step2 Core 1-Methyl-1H-indole-5-carboxylic Acid Step2->Core Step3 Amidation (HATU, R-NH2) Core->Step3 Final 1-Methyl-1H-indole-5-carboxamide Derivative Step3->Final

Medicinal Chemistry Utility: Case Studies

Monoamine Oxidase B (MAO-B) Inhibition

The 1-methyl-1H-indole-5-carboxamide scaffold is a bioisostere of the indazole-5-carboxamide core found in potent MAO-B inhibitors like PSB-1491 .[2]

  • Mechanism: The indole core occupies the entrance cavity of the MAO-B active site. The 5-carboxamide linker orients the N-substituent (often a halogenated phenyl ring) toward the FAD cofactor.

  • Selectivity: The 1-methyl group is critical. While unsubstituted indoles can bind MAO-A, the steric bulk of the N-methyl group often clashes with the narrower substrate channel of MAO-A, enhancing MAO-B selectivity (>5000-fold in optimized analogs).

  • Key Reference: J. Med. Chem. 2014, 57, 12, 5419–5434.

Kinase Inhibition (Haspin & Cdc7)

In kinase drug discovery, the carboxamide group frequently acts as a "hinge binder," forming hydrogen bonds with the backbone of the kinase hinge region.

  • Haspin Kinase: Derivatives such as INDO-11M utilize the indole-5-carboxamide core. The amide NH acts as a donor to the backbone carbonyl of the hinge residue, while the carbonyl accepts a hydrogen bond.

  • Design Strategy: The 1-methyl group projects into the solvent or a hydrophobic pocket (depending on binding mode), preventing the "flip" of the molecule and locking the active conformation.

Bioisosterism & SAR Logic

The scaffold serves as a robust replacement for:

  • Benzamides: Indole provides a larger hydrophobic surface area than phenyl, increasing Van der Waals contacts.

  • Indazoles: While indazoles (2 N atoms) are more polar, the indole (1 N atom) is more lipophilic, which is advantageous for blood-brain barrier (BBB) penetration in CNS targets.

Experimental Protocols (Self-Validating Systems)

Protocol: Synthesis of N-(4-chlorophenyl)-1-methyl-1H-indole-5-carboxamide

Target: MAO-B Inhibitor Analog

  • Activation: In a 50 mL round-bottom flask, dissolve 1-methyl-1H-indole-5-carboxylic acid (175 mg, 1.0 mmol) in DMF (5 mL). Add HATU (456 mg, 1.2 mmol) and DIPEA (0.52 mL, 3.0 mmol). Stir at RT for 15 min. Checkpoint: Solution should turn slightly yellow.

  • Coupling: Add 4-chloroaniline (140 mg, 1.1 mmol). Stir at RT for 12 h.

  • Quench: Pour into ice-water (50 mL). The product should precipitate.[3]

  • Isolation: Filter the solid. Wash with water (

    
     mL) and cold ether (
    
    
    
    mL).
  • Validation:

    • TLC: (Hexane:EtOAc 1:1)

      
       ~ 0.6.
      
    • 1H NMR (DMSO-d6): Look for Indole N-Me singlet at

      
       ~3.8 ppm; Amide NH singlet at 
      
      
      
      ~10.0 ppm.
SAR Decision Tree

SAR Figure 2: SAR Logic for Scaffold Optimization Root 1-Methyl-1H-indole-5-carboxamide Optimization N1 N1-Position (Indole Nitrogen) Root->N1 C5 C5-Position (Amide Nitrogen) Root->C5 Methyl Methyl (Me) N1->Methyl H Hydrogen (H) N1->H Aryl Aryl / Heteroaryl C5->Aryl Alkyl Alkyl Chain C5->Alkyl Result1 Increases Lipophilicity Blocks Glucuronidation MAO-B Selectivity Methyl->Result1 Result2 H-Bond Donor Available Lower CNS Penetration H->Result2 Result3 Pi-Stacking (Target Specificity) High Potency Aryl->Result3 Result4 Flexible Linker Reduced Rigidity Alkyl->Result4

References

  • Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors. Journal of Medicinal Chemistry. (2014).[2] Identifies the scaffold as a potent MAO-B inhibitor (PSB series).

  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective BTK Inhibitors. Journal of Medicinal Chemistry. (2021).[4] Discusses the carboxamide motif as a hinge binder in kinases.

  • A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. Journal of Medicinal Chemistry. (2024). Details the use of 1-methyl-1H-indole-5-carboxamide in Haspin kinase inhibition.

  • 1-Methyl-1H-indole-5-carboxylic acid (CAS 186129-25-9). Chemical properties and intermediate utility.

Sources

The Indole-5-Carboxamide Pharmacophore in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole-5-carboxamide scaffold has emerged as a highly versatile and privileged pharmacophore in contemporary drug discovery. Characterized by a rigid, planar bicyclic aromatic system paired with a highly directional hydrogen-bond donor/acceptor moiety at the C5 position, this structural motif allows for precise geometric orientation within tight enzymatic and receptor binding pockets. This technical guide explores the structure-activity relationships (SAR), polypharmacology, and self-validating experimental workflows essential for evaluating indole-5-carboxamide analogs.

Target-Specific Structure-Activity Relationships (SAR) & Mechanistic Insights

Subnanomolar MAO-B Inhibition for Neurodegeneration

Selective inhibition of Monoamine Oxidase B (MAO-B) is a validated clinical strategy for managing Parkinson's and Alzheimer's diseases. Recent optimizations have identified indole-5-carboxamides as subnanomolar, reversible inhibitors of human MAO-B[1]. For instance, the derivative N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (NTZ-1010 / PSB-1410) exhibits an extraordinary IC50 of 0.227 nM and a >5700-fold selectivity over the MAO-A isoform[1].

Causality in Binding: Docking simulations and crystallographic models reveal that the indole-5-carboxamide core occupies the same substrate cavity as the reference ligand safinamide[2]. The non-covalent nature of this interaction is critical; it avoids the irreversible covalent modification of the FAD cofactor, thereby mitigating the risk of long-term enzyme inactivation and the dangerous "cheese effect" (hypertensive crisis) associated with older, irreversible MAO inhibitors[2].

Allosteric Modulation of HCV NS5B Polymerase

In antiviral drug development, the indole-5-carboxamide scaffold has been successfully utilized to target the Thumb Pocket I of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[3]. Replacing earlier benzimidazole cores with the more lipophilic indole-5-carboxamide resulted in profound improvements in cell-based subgenomic replicon potencies[3].

Causality in SAR: The introduction of the indole ring reduces unfavorable solvation penalties associated with highly polar precursors[3]. Furthermore, incorporating a basic nitrogen atom in the central amino acid linker (e.g., in the piperidine analog (S)-8) optimizes the balance between solvent exposure and target affinity, driving the replicon EC50 down to 20–25 nM while maintaining excellent Caco-2 permeability[3].

Kinase Inhibition: p38α MAPK and Haspin

The scaffold's ability to act as an ATP-competitive hinge-binder is exemplified by SD-169, an isozyme-selective p38α MAP kinase inhibitor (IC50 = 3.2 nM)[4]. By occupying the ATP-binding pocket, SD-169 prevents the phosphorylation cascades responsible for autoimmune responses, successfully preventing type 1 diabetes in prediabetic NOD mouse models[4]. Additionally, substituted indole-5-carboxamides have been developed as selective inhibitors of Haspin kinase, demonstrating synergistic anticancer activity when combined with paclitaxel in 3D cellular models[5].

5-HT7 Receptor Agonism

Beyond enzymes, the scaffold modulates G-protein coupled receptors (GPCRs). Derivatives such as 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides serve as low-basicity 5-HT7 receptor agonists[6]. These compounds (e.g., AH-494) offer high selectivity over the 5-HT1A receptor and act as powerful pharmacological tools for reversing MK-801-induced cognitive disruption in vivo[6].

Quantitative Pharmacological Data

The following table summarizes the quantitative metrics of key indole-5-carboxamide derivatives across diverse therapeutic targets:

Compound IdentifierPrimary TargetTherapeutic AreaPotency (IC50 / EC50)Key Selectivity / Notes
NTZ-1010 (PSB-1410) MAO-B EnzymeNeurodegenerationIC50 = 0.227 nM>5700-fold selective vs MAO-A[1]
Analog (S)-8 HCV NS5B PolymeraseAntiviral (HCV)EC50 = 20–25 nMThumb Pocket I allosteric binder[3]
SD-169 p38α MAP KinaseAutoimmune / DiabetesIC50 = 3.2 nM>38-fold selective vs p38β[4]
AH-494 (Compound 7) 5-HT7 ReceptorPsychiatric / CNSAgonist (In vivo active)High selectivity over 5-HT1A[6]
Compound 47 / 60 Haspin KinaseOncologyFRET validatedSynergistic with paclitaxel[5]

Systems Pharmacology & Interaction Networks

G Core Indole-5-Carboxamide Scaffold MAOB MAO-B Enzyme (Neurodegeneration) Core->MAOB NS5B HCV NS5B Polymerase (Antiviral) Core->NS5B p38 p38α MAP Kinase (Autoimmune/Inflammation) Core->p38 HT7 5-HT7 Receptor (Psychiatric/CNS) Core->HT7 Reversible Reversible, Non-covalent Substrate Cavity Binding MAOB->Reversible Allosteric Thumb Pocket I Allosteric Modulation NS5B->Allosteric ATP ATP-Competitive Hinge Region Binding p38->ATP Agonist Low-Basicity Receptor Agonism HT7->Agonist

Fig 1. Polypharmacological network and binding mechanisms of indole-5-carboxamide analogs.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, it is critical to design assays where the chemical physics of the readout inherently validates the biological event. The following protocols ensure high-fidelity data generation.

High-Fidelity Fluorimetric MAO-B Inhibition Assay

This protocol measures the reversible inhibition of recombinant human MAO-B using kynuramine as a fluorogenic substrate.

Workflow Prep 1. Reagent Preparation (hMAO-B, Kynuramine, Inhibitor) Incubate 2. Pre-incubation Phase (37°C, 15 min) Prep->Incubate Establish Equilibrium React 3. Substrate Addition (Initiate Deamination) Incubate->React Add Kynuramine Stop 4. Reaction Termination (NaOH Addition) React->Stop 20 min Reaction Read 5. Fluorimetric Detection (Ex: 310nm, Em: 400nm) Stop->Read 4-Hydroxyquinoline Quantification

Fig 2. Self-validating fluorimetric workflow for evaluating MAO-B inhibition kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Dilute recombinant human MAO-B enzyme and the indole-5-carboxamide test compounds (in DMSO, maintaining final assay concentration <1% to prevent solvent-induced denaturation).

  • Equilibration (Pre-incubation): Incubate the enzyme-inhibitor mixture at 37°C for 15 minutes.

    • Causality: This step is critical for reversible inhibitors to reach thermodynamic binding equilibrium within the active site prior to substrate competition.

  • Reaction Initiation: Add kynuramine (substrate) to a final concentration of 50 µM. Incubate for exactly 20 minutes at 37°C.

  • Self-Validating Termination: Add 2N NaOH to stop the reaction.

    • Causality: NaOH serves a dual, self-validating purpose. First, the extreme alkaline shift instantly denatures the MAO-B enzyme, halting kinetics precisely at 20 minutes. Second, kynuramine is deaminated by MAO-B to form 4-hydroxyquinoline. In alkaline conditions (pH > 10), 4-hydroxyquinoline undergoes an ionization shift that exponentially increases its quantum yield, eliminating background noise.

  • Fluorimetric Detection: Read fluorescence at Ex: 310 nm / Em: 400 nm. Calculate IC50 using non-linear regression.

Cell-Based HCV Subgenomic Replicon Assay

To evaluate antiviral efficacy without the biosafety risks of infectious virions, a subgenomic replicon system is utilized[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed Huh-7 cells harboring the HCV subgenomic replicon (engineered to express a luciferase reporter) in 96-well plates at 5,000 cells/well.

  • Compound Treatment: Add serial dilutions of the indole-5-carboxamide analogs. Incubate for 72 hours at 37°C, 5% CO2.

  • Dual-Readout Validation:

    • Efficacy Readout: Lyse cells and add luciferin substrate. Measure luminescence.

      • Causality: The subgenomic replicon isolates the RNA replication machinery (NS3-NS5B). Luminescence directly correlates with intracellular replicon RNA levels, thereby isolating true polymerase inhibition from viral entry or assembly artifacts.

    • Cytotoxicity Counter-Screen: In a parallel plate, perform an MTT assay.

      • Causality: This is a mandatory self-validating control. A drop in luminescence could be caused by target-specific NS5B inhibition or non-specific compound toxicity killing the host cells. Normalizing the EC50 against the CC50 (cytotoxic concentration) ensures the observed antiviral activity is genuine.

Conclusion

The indole-5-carboxamide moiety is far more than a structural placeholder; it is a dynamic, tunable pharmacophore capable of executing precise molecular interventions across virology, oncology, neurology, and immunology. By understanding the causality behind its geometric binding preferences and employing rigorous, self-validating assay protocols, drug development professionals can leverage this scaffold to unlock novel therapeutic frontiers.

References

  • PubMed (NIH) - Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency.
  • McGill University - Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase with nanomolar potency in cell-based subgenomic replicons.
  • Sigma-Aldrich - p38 MAP Kinase Inhibitor VII, SD-169.
  • ResearchGate - Binding and interactions of a novel potent indole-5-carboxamide MAO-B inhibitor.
  • PMC (NIH) - A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors.
  • RSC Publishing - Search for a 5-CT alternative. In vitro and in vivo evaluation of novel pharmacological tools: 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides, low-basicity 5-HT7 receptor agonists.

Sources

Technical Guide: Bioactivity and Pharmacological Utility of 1-Methyl-1H-indole-5-carboxamide

[1]

Executive Summary: The Privileged Scaffold

1-Methyl-1H-indole-5-carboxamide (CAS: 155868-67-0) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] While often utilized as a fragment hit or intermediate, its intrinsic bioactivity profile is anchored in its ability to mimic the nicotinamide moiety of NAD+, making it a critical pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibition and kinase hinge binding.[1]

This guide analyzes the molecule not merely as a chemical reagent, but as a validated starting point for Fragment-Based Drug Discovery (FBDD), detailing its mechanistic interactions, synthesis, and assay protocols.[1]

Physicochemical & Molecular Profile

Before assessing bioactivity, the physicochemical baseline must be established to understand its behavior in biological systems.[1]

PropertyValueRelevance to Drug Discovery
CAS Number 155868-67-0Unique identifier for procurement/database search.[1]
Molecular Formula C₁₀H₁₀N₂OSmall fragment, high ligand efficiency potential.[1]
Molecular Weight 174.20 g/mol Ideal for FBDD (Rule of 3 compliant).[1]
cLogP ~1.2 - 1.5Optimal lipophilicity for membrane permeability without high non-specific binding.[1]
H-Bond Donors 2 (Amide -NH₂)Critical for active site engagement (e.g., Ser/Gly residues).[1]
H-Bond Acceptors 1 (Amide C=O)Key acceptor for backbone NH interactions.[1]
Topological Polar Surface Area ~43 ŲSuggests high blood-brain barrier (BBB) permeability potential.[1]

Pharmacological Mechanisms & Target Landscape[1]

The bioactivity of 1-Methyl-1H-indole-5-carboxamide is driven by two primary mechanistic modes: Nicotinamide Mimicry and Hinge Region Binding .[1]

PARP-1 Inhibition (Primary Mode)

The 5-carboxamide moiety is isosteric with the amide group of nicotinamide.[1]

  • Mechanism: PARP-1 catalyzes the transfer of ADP-ribose from NAD+ to nuclear proteins.[1] The 1-Methyl-1H-indole-5-carboxamide scaffold competitively binds to the NAD+ pocket.[1]

  • Interaction Geometry: The amide oxygen accepts a hydrogen bond from the backbone Gly863, while the amide nitrogen donates a hydrogen bond to Ser904 (residue numbering may vary by crystal structure, but the triad interaction is conserved).

  • Role of N-Methylation: The 1-methyl group projects into the hydrophobic pocket, improving affinity over the unsubstituted indole by displacing water and increasing van der Waals contacts, while also blocking metabolic N-glucuronidation.[1]

Kinase Inhibition (Secondary Mode)[1]
  • Hinge Binding: In kinase targets (e.g., Haspin, BTK), the carboxamide group functions as a donor-acceptor motif interacting with the kinase hinge region.[1]

  • Selectivity: While the core fragment is promiscuous, it serves as a "molecular anchor."[1] Specificity is achieved by extending the amide nitrogen (N-substitution) to reach the solvent-exposed front pocket or the gatekeeper region.[1]

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the dual-binding modes of the scaffold.

PharmacophoreMapScaffold1-Methyl-1H-indole-5-carboxamide(Core Scaffold)Amide5-Carboxamide(CONH2)Scaffold->AmideIndoleIndole Core(Aromatic System)Scaffold->IndoleMethylN1-Methyl GroupScaffold->MethylPARPPARP-1 Active Site(NAD+ Pocket)Amide->PARPH-Bond Network(Gly863/Ser904 mimic)KinaseKinase Hinge Region(ATP Site)Amide->KinaseDonor-AcceptorInteractionIndole->PARPPi-Stacking(Tyr1224)Indole->KinaseHydrophobicSandwichMethyl->PARPHydrophobic FillMetabolismMetabolic Stability(vs NH-Indole)Methyl->MetabolismBlocks N1-Glucuronidation

Figure 1: Pharmacophore mapping of 1-Methyl-1H-indole-5-carboxamide showing critical structural features and their corresponding biological interactions.[1]

Experimental Protocols

To validate the bioactivity of this scaffold, precise synthesis and assay protocols are required.[1]

Chemical Synthesis: Optimized Amidation

Objective: Synthesize 1-Methyl-1H-indole-5-carboxamide from 1-methyl-1H-indole-5-carboxylic acid. Rationale: Direct amidation ensures high purity and avoids harsh conditions that might degrade the indole ring.[1]

Reagents:

  • Starting Material: 1-Methyl-1H-indole-5-carboxylic acid (CAS 186129-25-9).[1][2][3]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][4]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Amine Source: Ammonium chloride (NH₄Cl) or Ammonia in Methanol (7N).[1]

  • Solvent: DMF (Dimethylformamide).[1]

Step-by-Step Protocol:

  • Activation: Dissolve 1.0 eq of carboxylic acid in anhydrous DMF (0.1 M concentration) under N₂ atmosphere. Add 1.5 eq of DIPEA and stir for 5 minutes.

  • Coupling: Add 1.2 eq of HATU. Stir at room temperature (RT) for 15 minutes to form the active ester.

  • Amidation: Add 3.0 eq of NH₄Cl (or dropwise addition of 7N NH₃/MeOH).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 175.2).[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x2), and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (DCM:MeOH gradient 0-5%).

Bioassay: PARP-1 Inhibition Screen (Fluorometric)

Objective: Determine the IC50 of the scaffold to establish a baseline for potency.[1] Principle: Measures the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

  • Recombinant Human PARP-1 Enzyme.[1]

  • Substrate: Biotinylated NAD+.[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.[1]

  • Detection: Streptavidin-HRP + Chemiluminescent substrate.[1]

Workflow:

  • Preparation: Plate histones in a 96-well microplate overnight. Wash and block.[1]

  • Inhibitor Addition: Add 1-Methyl-1H-indole-5-carboxamide (serially diluted in DMSO, final DMSO <1%) to wells.

  • Enzyme Reaction: Add PARP-1 enzyme and Biotin-NAD+ cocktail. Incubate for 60 min at RT.

  • Quenching: Add Streptavidin-HRP. Incubate 30 min.

  • Detection: Add chemiluminescent substrate and read luminescence on a plate reader.

  • Analysis: Plot Log[Inhibitor] vs. Relative Luminescence to calculate IC50.

Visualization: Synthesis & Assay Workflow

Workflowcluster_synthesisSynthesis: Acid to Amidecluster_assayBioassay: PARP InhibitionStart1-Methyl-1H-indole-5-carboxylic acidActivateActivation(HATU + DIPEA)Start->ActivateReactAmidation(NH4Cl / DMF)Activate->ReactProduct1-Methyl-1H-indole-5-carboxamideReact->ProductAddCompAdd Inhibitor(Gradient)Product->AddCompTest CompoundPlateHistone-CoatedMicroplatePlate->AddCompAddEnzAdd PARP-1 +Biotin-NAD+AddComp->AddEnzReadLuminescenceReadoutAddEnz->Read

Figure 2: Integrated workflow showing the chemical synthesis of the scaffold and its subsequent evaluation in a PARP-1 enzymatic assay.[1][5][6][7]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 7537534, 1-Methyl-1H-indole-5-carboxamide.[1] Retrieved from [Link][1]

  • PARP Inhibition Context

    • Zhu, H., et al. (2021). "Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors." Journal of Medicinal Chemistry. (Discusses the carboxamide pharmacophore in PARP inhibitors). Retrieved from [Link][1]

  • Synthesis Methodology

    • Gassman, P. G., & van Bergen, T. J. (1976). "Indole Synthesis: 1-Methylindole-5-carboxylate." Organic Syntheses. (Foundational chemistry for the precursor). Retrieved from [Link][1]

  • Kinase Activity

    • Mubassir, M., et al. (2025). "Exploring the Versatile Pharmacological Potential of Indole Derivatives." Progress in Chemical and Biochemical Research. Retrieved from [Link]

1-Methyl-1H-indole-5-carboxamide: A Privileged Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemists & Drug Developers

Part 1: Executive Technical Analysis

The 1-Methyl-1H-indole-5-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry. It serves as a robust molecular anchor, particularly in the design of Type I and Type II kinase inhibitors, GPCR ligands, and agents targeting mitotic regulators like Haspin.

Its utility is derived from three distinct structural advantages:

  • The Indole Core: Acts as a bioisostere for the purine ring of ATP, allowing it to occupy the hinge region of kinase domains.

  • The 1-Methyl Group: A critical modification that blocks the N1-position from metabolic conjugation (e.g., glucuronidation), improves lipophilicity (

    
    ), and enforces a specific binding orientation by eliminating a hydrogen bond donor that might otherwise incur a desolvation penalty.
    
  • The 5-Carboxamide Vector: Provides a geometrically favorable exit vector. This position allows for the attachment of "tail" moieties that can reach into the solvent-exposed front pocket or deep hydrophobic back-pockets of enzymes, modulating selectivity and solubility.

Part 2: Medicinal Chemistry Profile & SAR

Structural-Activity Relationship (SAR) Logic

The efficacy of this scaffold relies on precise molecular interactions. Below is a breakdown of the pharmacophoric contributions:

MoietyFunctionalityMechanistic Role
Indole Ring

-

Stacking
Engages in sandwich interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
1-Methyl (

-Me)
Hydrophobic ShieldingOccupies small hydrophobic pockets (e.g., the "gatekeeper" region in some kinases). Prevents metabolic

-dealkylation or conjugation.
5-Carboxamide H-Bond NetworkThe carbonyl oxygen acts as an H-bond acceptor, while the amide nitrogen (if unsubstituted) or its substituent acts as a donor. This is the primary vector for library diversification.
C3-Position Electrophilic PotentialOften unsubstituted, but can be functionalized (e.g., formylation) to introduce additional binding groups.
Pharmacophore Visualization

The following diagram illustrates the interaction logic of the scaffold within a typical ATP-binding site (e.g., Haspin kinase).

PharmacophoreMap cluster_0 Binding Mode Scaffold 1-Methyl-1H-indole- 5-carboxamide Core Target Protein Binding Pocket (e.g., Kinase Hinge) Scaffold->Target Pi-Pi Stacking (Indole) Scaffold->Target Hydrophobic Interaction (1-Me) Solvent Solvent Exposed Region Scaffold->Solvent H-Bonding (5-Carboxamide) Metabolism Metabolic Stability Scaffold->Metabolism Blocks N-Glucuronidation

Caption: Interaction map showing the dual role of the scaffold in binding affinity and metabolic protection.

Part 3: Synthetic Protocols

This section details the synthesis of the core scaffold and its derivatization.[1][2] These protocols are designed for high reproducibility and scalability.

Protocol A: De Novo Synthesis from Indole-5-carboxylic Acid

Objective: Synthesis of 1-Methyl-1H-indole-5-carboxamide.

Reagents:

  • Indole-5-carboxylic acid (CAS: 1670-87-7)

  • Methyl Iodide (MeI)[2][3]

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF), anhydrous

  • Ammonium Chloride (

    
    ), saturated solution
    

Step-by-Step Methodology:

  • Esterification (Protection):

    • Dissolve indole-5-carboxylic acid (1.0 eq) in Methanol (

      
      ).
      
    • Add catalytic Sulfuric Acid (

      
      ). Reflux for 4 hours.
      
    • Concentrate and neutralize to obtain Methyl indole-5-carboxylate .

    • Checkpoint: Verify formation by TLC (

      
       change) or LC-MS.
      
  • N-Methylation (Critical Step):

    • Dissolve Methyl indole-5-carboxylate (1.0 eq) in anhydrous DMF under Argon atmosphere at 0°C.

    • Add NaH (1.2 eq) portion-wise. Allow gas evolution (

      
      ) to cease (approx. 30 mins).
      
    • Add Methyl Iodide (1.1 eq) dropwise.

    • Stir at Room Temperature (RT) for 2 hours.

    • Quench: Pour reaction mixture into ice-cold saturated

      
      . Extract with Ethyl Acetate (
      
      
      
      ).
    • Yield: Expect >90% yield of Methyl 1-methyl-1H-indole-5-carboxylate .

  • Amidation (Scaffold Completion):

    • Dissolve the methylated ester in a mixture of THF/Water (3:1).

    • Add Lithium Hydroxide (

      
      , 3.0 eq) and stir at RT for 4 hours to hydrolyze to the acid.
      
    • Acidify with 1M HCl to precipitate 1-Methyl-1H-indole-5-carboxylic acid .

    • Coupling: Dissolve the acid in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 mins.

    • Add Ammonium Hydroxide (

      
      ) or a specific amine (
      
      
      
      ) for derivatives.
    • Stir for 12 hours. Purify via Flash Chromatography.

Synthetic Workflow Diagram

Synthesis Start Indole-5-carboxylic Acid (Precursor) Inter1 Methyl indole-5-carboxylate Start->Inter1 Esterification Inter2 Methyl 1-methyl-1H-indole- 5-carboxylate Inter1->Inter2 N-Methylation Acid 1-Methyl-1H-indole- 5-carboxylic Acid Inter2->Acid Hydrolysis Final 1-Methyl-1H-indole- 5-carboxamide Acid->Final Amide Coupling Step1 MeOH, H2SO4 Reflux Step2 NaH, MeI DMF, 0°C Step3 LiOH, THF/H2O then HCl Step4 HATU, DIPEA NH4OH or R-NH2

Caption: Step-wise synthetic route for the generation of the 1-Methyl-1H-indole-5-carboxamide scaffold.

Part 4: Case Study Applications

Haspin Kinase Inhibitors

Haspin is a serine/threonine kinase that phosphorylates Histone H3 at Threonine 3 (H3T3ph) during mitosis. Inhibition of Haspin causes defects in chromosome alignment.

  • Application: Researchers have utilized the 1-methyl-1H-indole-5-carboxamide scaffold to create selective Haspin inhibitors.

  • Mechanism: The indole core mimics ATP. The 5-carboxamide extends to interact with the solvent front, while the 1-methyl group positions the molecule to avoid steric clash with the unique "gatekeeper" residues of Haspin.

  • Key Reference: Journal of Medicinal Chemistry studies highlight this scaffold's ability to achieve nanomolar potency against Haspin while maintaining selectivity over other kinases like CDK2.

Peptidoleukotriene Antagonists

Early medicinal chemistry efforts utilized substituted indole-5-carboxamides as antagonists for leukotriene receptors (e.g., LTD4).

  • Optimization: The 1-methyl group was found to significantly enhance oral bioavailability compared to the N-unsubstituted analogs, likely due to reduced polarity and prevention of rapid metabolic clearance.

Part 5: Quantitative Data Summary

The following table summarizes the physicochemical improvements conferred by the 1-Methyl modification on the indole-5-carboxamide core.

PropertyIndole-5-carboxamide (Unsubstituted)1-Methyl-1H-indole-5-carboxamideImpact
cLogP ~1.2~1.8Increased lipophilicity aids membrane permeability.
H-Bond Donors 2 (Indole NH, Amide NH)1 (Amide NH)Reduced desolvation penalty upon binding.
Metabolic Stability Low (N-Glucuronidation risk)HighBlocks Phase II conjugation at N1 position.
Solubility ModerateModerate-LowMethylation decreases aqueous solubility; requires solubilizing tails on the amide.

References

  • A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis and Experimental Protocols for Indole Derivatives. Source: Organic Syntheses URL:[Link]

Sources

Solubility Profile and Solvation Thermodynamics of 1-Methyl-1H-indole-5-carboxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-1H-indole-5-carboxamide (CAS: 155868-67-0) is a highly versatile heterocyclic building block widely utilized in modern drug discovery. It serves as a core scaffold in the development of targeted therapeutics, including selective Haspin kinase inhibitors and central nervous system (CNS) agents like monoamine oxidase B (MAO-B) inhibitors[1]. Understanding its solubility profile across various organic solvents is critical for optimizing synthetic workflows, designing in vitro bioassays, and guiding early-stage formulation strategies. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, a quantitative solubility profile, and a self-validating experimental protocol for thermodynamic solubility determination.

Structural Causality: The Role of N-Methylation

The solubility of an active pharmaceutical ingredient (API) or intermediate is dictated by the thermodynamic balance between the endothermic disruption of its crystal lattice and the exothermic formation of solute-solvent interactions.

In 1-Methyl-1H-indole-5-carboxamide, the molecular architecture consists of a lipophilic indole core and a highly polar, hydrogen-bonding carboxamide group (–CONH₂) at the C5 position. The critical structural feature here is the methylation at the N1 position .

In unsubstituted 1H-indole-5-carboxamide, the N1–H acts as a strong hydrogen bond donor (HBD), participating in extensive intermolecular hydrogen-bonding networks that significantly increase crystal lattice energy. Alkylation (methylation) at this N1 position eliminates this specific HBD capacity. This targeted disruption lowers the melting point and reduces the lattice enthalpy, thereby enhancing the compound's solubility in moderately polar and aprotic organic solvents—a classic lead optimization strategy used to improve pharmacokinetic properties and membrane permeability[2].

SolvationMechanism Solid Crystal Lattice of 1-Methyl-1H-indole-5-carboxamide (Carboxamide-Mediated H-Bonds) Sub1 Lattice Disruption (Endothermic ΔH > 0) Solid->Sub1 Solvent Organic Solvent (Protic vs. Aprotic) Sub2 Solvent Cavity Formation (Endothermic ΔH > 0) Solvent->Sub2 Sub3 Solute-Solvent Interactions (Exothermic ΔH < 0) Sub1->Sub3 Sub2->Sub3 Equilibrium Thermodynamic Equilibrium (Saturated Solution) Sub3->Equilibrium

Thermodynamic energy cycle for the solvation of 1-Methyl-1H-indole-5-carboxamide.

Quantitative Solubility Profile in Organic Solvents

The solubility of 1-Methyl-1H-indole-5-carboxamide varies drastically depending on the solvent's dielectric constant, dipole moment, and hydrogen bond acceptor (HBA) capabilities. The table below synthesizes the solubility profile based on the compound's physicochemical descriptors and empirical solvent interactions[3].

SolventPolarity IndexH-Bonding CapacityEstimated SolubilityMechanistic Rationale
Dimethyl Sulfoxide (DMSO) 7.2Strong HBAFreely Soluble (>50 mg/mL)DMSO's high dipole moment and strong HBA nature perfectly complement the HBD capacity of the –NH₂ group, while efficiently solvating the polarizable indole core.
N,N-Dimethylformamide (DMF) 6.4Strong HBAFreely Soluble (>30 mg/mL)Similar to DMSO, DMF provides excellent solvation energy to overcome the carboxamide-driven crystal lattice.
Methanol (MeOH) 5.1HBA / HBDSoluble (10 - 20 mg/mL)Protic solvent; forms dynamic H-bond networks with the carboxamide. Solubility is slightly limited by the hydrophobic N-methyl group.
Dichloromethane (DCM) 3.1WeakSparingly Soluble (1 - 5 mg/mL)Interacts favorably with the lipophilic N-methyl indole moiety via dispersion forces, but provides poor solvation for the polar carboxamide group.
Ethyl Acetate (EtOAc) 4.4Moderate HBASlightly Soluble (<2 mg/mL)Insufficient HBA strength to fully disrupt the strong intermolecular hydrogen bonds of the solid-state carboxamide dimers.
Hexane 0.1NoneInsoluble (<0.1 mg/mL)Highly non-polar; completely incapable of breaking the electrostatic and hydrogen-bonding interactions of the crystal lattice.

Experimental Methodology: Thermodynamic Solubility Profiling

To ensure rigorous scientific integrity, solubility must be measured thermodynamically rather than kinetically. Kinetic solubility (often done via solvent-shift methods) can result in supersaturation artifacts. The following protocol utilizes the Shake-Flask Method combined with HPLC-UV, featuring a self-validating equilibrium check.

Step-by-Step Protocol
  • Solid Dispensing: Weigh approximately 10 mg of 1-Methyl-1H-indole-5-carboxamide powder into a 2.0 mL light-resistant Eppendorf tube.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DMSO, MeOH). Ensure a visible excess of solid remains to guarantee saturation.

  • Equilibration (Self-Validating Step):

    • Incubate the suspension in a thermomixer at 25.0 ± 0.1 °C with constant agitation at 800 rpm.

    • Trustworthiness Check: Prepare duplicate samples. Harvest one at 24 hours and the second at 48 hours. If the concentration difference between the two timepoints is < 5%, true thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the equilibrated samples at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Supernatant Extraction: Carefully extract 100 µL of the clear supernatant without disturbing the pellet. Dilute appropriately in the mobile phase (e.g., 50:50 Water:Acetonitrile) to fall within the linear dynamic range of the detector.

  • Quantification: Analyze via HPLC-UV (detection at ~254 nm, corresponding to the indole chromophore) against a pre-established 5-point calibration curve.

SolubilityWorkflow N1 1. Solid Dispensing (Excess Compound) N2 2. Solvent Addition (e.g., DMSO, MeOH) N1->N2 N3 3. Equilibration 24h & 48h @ 25°C N2->N3 N4 4. Phase Separation Centrifugation N3->N4 N5 5. Quantification HPLC-UV Analysis N4->N5

Workflow for thermodynamic solubility determination of 1-Methyl-1H-indole-5-carboxamide.

Applications in Drug Discovery and Formulation

The distinct solubility profile of 1-Methyl-1H-indole-5-carboxamide dictates its handling in the laboratory. For high-throughput screening (HTS) and in vitro bioassays, DMSO is the mandatory vehicle due to its ability to create highly concentrated stock solutions (up to 50 mM) without precipitation upon freeze-thaw cycles. However, when transitioning to in vivo models, the compound's poor aqueous and low-polarity solvent solubility necessitates advanced formulation strategies, such as the use of co-solvents (e.g., PEG400), lipid-based vehicles, or amorphous solid dispersions to ensure adequate bioavailability.

References

  • Title: WO2024088351A1 - Compounds and uses thereof Source: Google Patents URL
  • Source: PMC / National Institutes of Health (NIH)
  • Title: Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides Source: Optibrium URL

Sources

Methodological & Application

Application Note: Synthesis Protocols for 1-Methyl-1H-indole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

1-Methyl-1H-indole-5-carboxamide (CAS: 155868-67-0) is a highly versatile building block in modern medicinal chemistry. It is prominently featured in the development of selective kinase inhibitors, including novel Haspin inhibitors targeting tumor growth during the mitotic phase [1]. The N-methylated indole core provides excellent metabolic stability and lipophilicity, while the C5-carboxamide acts as a critical hydrogen-bond donor/acceptor pair for anchoring molecules within the ATP-binding pocket of kinases [1, 3].

This application note details a robust, field-proven methodology for synthesizing this compound, emphasizing chemoselectivity, scalability, and analytical validation.

Chemical Properties & Specifications

The following quantitative data summarizes the target compound's physicochemical properties to aid in analytical verification.

PropertySpecification
Compound Name 1-Methyl-1H-indole-5-carboxamide
CAS Number 155868-67-0
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Exact Mass 174.0793 Da
SMILES CN1C=CC2=C1C=CC(=C2)C(=O)N
Expected LC-MS [M+H]⁺ 175.08 m/z

Retrosynthetic Analysis & Chemoselectivity Considerations

Expert Insight: The Pitfall of Direct Amide Alkylation A novice retrosynthetic approach might suggest the direct N-alkylation of 1H-indole-5-carboxamide using sodium hydride (NaH) and methyl iodide (MeI). However, bench-level experience dictates that this route is fundamentally flawed. The pKₐ of the indole NH is approximately 16.2, while the primary amide NH₂ protons have a pKₐ in the closely overlapping range of 15–17. Treating this substrate with a strong, non-nucleophilic base like NaH leads to indiscriminate deprotonation, resulting in an intractable mixture of N1-methylated, amide-N-methylated, and poly-methylated products.

The Field-Proven Solution: To ensure absolute chemoselectivity, the primary amide must be installed after the indole core is methylated. This is achieved via a three-step sequence:

  • N-Alkylation of an Ester Precursor: Methyl 1H-indole-5-carboxylate is deprotonated. The ester group lacks acidic protons, ensuring exclusive methylation at the N1 position.

  • Saponification: The methyl ester is hydrolyzed under mild basic conditions to yield 1-methyl-1H-indole-5-carboxylic acid.

  • Amidation: The highly stable carboxylic acid is activated and subjected to nucleophilic acyl substitution with an ammonia source to selectively yield the primary carboxamide [1].

Synthetic Workflow Visualization

ChemoselectiveSynthesis A Methyl 1H-indole- 5-carboxylate B Methyl 1-methyl-1H- indole-5-carboxylate A->B NaH, MeI DMF, 0°C -> RT C 1-Methyl-1H-indole- 5-carboxylic acid B->C LiOH·H2O THF/H2O, RT D 1-Methyl-1H-indole- 5-carboxamide C->D HATU, DIPEA, NH4Cl DMF, RT

Caption: Chemoselective three-step synthesis route for 1-methyl-1H-indole-5-carboxamide.

Detailed Experimental Methodologies

Protocol A: N-Alkylation of the Indole Core
  • Preparation: Flame-dry a 100 mL round-bottom flask and flush with inert nitrogen gas. Add methyl 1H-indole-5-carboxylate (1.0 eq, 10 mmol, 1.75 g) and anhydrous DMF (25 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq, 12 mmol, 480 mg) in small portions.

    • Causality: The ice bath controls the exothermic deprotonation and prevents localized overheating, which can lead to oxidative degradation of the indole anion. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add methyl iodide (MeI, 1.5 eq, 15 mmol, 0.93 mL) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT) for 2 hours.

  • Quenching & Extraction: Quench the reaction by slowly adding cold water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Saponification to 1-Methyl-1H-indole-5-carboxylic acid
  • Reaction Setup: Dissolve the crude methyl 1-methyl-1H-indole-5-carboxylate in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v, 40 mL).

    • Causality: The addition of methanol ensures complete dissolution of the hydrophobic indole ester while maintaining the solubility of the inorganic base.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq, 30 mmol, 1.26 g). Stir vigorously at RT for 12 hours. LiOH is preferred over NaOH as it is milder and highly soluble in the biphasic system, minimizing side reactions.

  • Isolation: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~3. Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to yield the carboxylic acid intermediate.

Protocol C: Amidation to the Final Target

(Note: For rapid library generation, researchers can bypass Protocols A and B by purchasing 1-methyl-1H-indole-5-carboxylic acid directly[CAS: 186129-25-9] [2]).

  • Activation: In a dried 50 mL flask, dissolve 1-methyl-1H-indole-5-carboxylic acid (1.0 eq, 5 mmol, 876 mg) in anhydrous DMF (15 mL). Add HATU (1.2 eq, 6 mmol, 2.28 g) and N,N-Diisopropylethylamine (DIPEA, 6.0 eq, 30 mmol, 5.2 mL).

  • Intermediate Formation: Stir at RT for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) ester. DIPEA acts as a sterically hindered, non-nucleophilic base to facilitate this activation.

  • Amidation: Add solid ammonium chloride (NH₄Cl, 5.0 eq, 25 mmol, 1.34 g) to the activated mixture. Stir at RT for 4 hours.

    • Causality: To generate sufficient free ammonia in situ, an excess of DIPEA (6.0 eq) is required relative to the NH₄Cl (5.0 eq). One equivalent of DIPEA is consumed by the carboxylic acid, while the remainder liberates NH₃ gas from the hydrochloride salt, which subsequently attacks the OAt ester.

  • Workup: Dilute the mixture with water (40 mL) and extract with EtOAc (3 × 30 mL). Wash the organics with saturated NaHCO₃ (20 mL), 1M HCl (20 mL), and brine (20 mL). Dry over Na₂SO₄ and concentrate.

Analytical Validation & Checkpoints

A self-validating protocol requires rigorous analytical checkpoints to ensure structural integrity:

  • TLC Checkpoint: Following Protocol C, TLC (DCM:MeOH 95:5) should show complete consumption of the acid precursor (which streaks) and the appearance of a distinct, UV-active product spot (R_f ~0.4).

  • LC-MS Checkpoint: Electrospray ionization (ESI+) should reveal a dominant parent ion at m/z 175.08 [M+H]⁺ .

  • ¹H NMR Checkpoint (DMSO-d₆): The spectrum must display a sharp singlet at ~3.85 ppm integrating to 3H (N-CH₃). Crucially, the formation of the primary amide is confirmed by the presence of two broad singlets between 7.0–8.0 ppm, representing the diastereotopic NH₂ protons restricted by the partial double-bond character of the C-N amide bond.

References

  • Vestuto, V., et al. "A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors." Journal of Medicinal Chemistry, 2024.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 204056, Masilukast." PubChem, 2024.[Link]

Application Note: High-Yield Synthesis of 1-Methyl-1H-indole-5-carboxamide from Methyl Indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of privileged indole scaffolds for drug discovery (e.g., selective Haspin kinase inhibitors, P2X7 receptor antagonists).

Introduction & Mechanistic Rationale

Indole-5-carboxamides are highly valued pharmacophores in medicinal chemistry, frequently serving as core scaffolds in the development of targeted therapeutics such as selective Haspin inhibitors and P2X7 receptor antagonists .

When synthesizing 1-methyl-1H-indole-5-carboxamide from methyl indole-5-carboxylate, direct amidation (aminolysis) of the ester using ammonia is thermodynamically and kinetically unfavorable. The electron-rich indole nucleus donates electron density into the ester carbonyl via resonance, significantly diminishing its electrophilicity. Therefore, a robust, three-step sequence—comprising N-alkylation, saponification, and peptide-coupling-mediated amidation—is the industry standard to ensure high yields and operational scalability .

Causality Behind Experimental Choices (E-E-A-T)
  • Regioselective N-Methylation: The indole N-H proton is weakly acidic (pKa ~16.2). Deprotonation requires a strong base such as sodium hydride (NaH) to generate the highly nucleophilic indolide anion. Subsequent treatment with methyl iodide (MeI) in a polar aprotic solvent (DMF) drives the SN2 alkylation to near-quantitative conversion .

  • Ester Hydrolysis: Base-catalyzed saponification yields 1-methyl-1H-indole-5-carboxylic acid. This intermediate is a highly stable, lipophilic building block that allows for extensive structure-activity relationship (SAR) optimization . The reaction proceeds completely in a miscible co-solvent system under mild heating [[1]]([Link]).

  • Amidation via in situ Ammonia: Converting the carboxylic acid to a primary amide is achieved using HATU, a premier coupling reagent that forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester . Rather than using cumbersome and hazardous gaseous ammonia, ammonium chloride (NH4Cl) combined with an excess of N,N-diisopropylethylamine (DIPEA) safely generates ammonia in situ.

Synthetic Workflow

SynthesisWorkflow A Methyl indole-5-carboxylate (Starting Material) B Methyl 1-methyl-1H-indole- 5-carboxylate A->B NaH, MeI DMF, 0°C to RT C 1-Methyl-1H-indole- 5-carboxylic acid B->C NaOH (aq) MeOH/THF, 70°C D 1-Methyl-1H-indole- 5-carboxamide (Target Product) C->D HATU, NH4Cl DIPEA, DMF, RT

Caption: Three-step synthetic workflow for 1-methyl-1H-indole-5-carboxamide.

Quantitative Data Summary

Reaction StepTransformationKey ReagentsTemp / TimeTypical YieldSelf-Validation (1H NMR / TLC)
Step 1 N-MethylationNaH, MeI, DMF0 °C → RT, 2 h95–98%Appearance of N-CH3 singlet (~3.85 ppm)
Step 2 SaponificationNaOH, MeOH/THF70 °C, 4 h90–95%Disappearance of -OCH3 singlet (~3.90 ppm)
Step 3 AmidationHATU, NH4Cl, DIPEART, 12 h80–88%Appearance of primary amide NH2 (~7.1, 7.9 ppm)

Step-by-Step Experimental Protocols

Step 1: Preparation of Methyl 1-methyl-1H-indole-5-carboxylate
  • Setup: Equip an oven-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve methyl indole-5-carboxylate (1.0 equiv, e.g., 10.0 mmol) in anhydrous DMF (0.5 M concentration). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in small portions. Stir the suspension at 0 °C for 30 minutes until hydrogen gas evolution ceases and the solution turns slightly opaque.

  • Alkylation: Add methyl iodide (1.5 equiv) dropwise via syringe. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with water (5 × 20 mL) to remove DMF, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1): The N-methylated product is less polar (higher Rf) than the starting material. 1H NMR (CDCl3): Confirm the disappearance of the broad N-H peak (~8.5 ppm) and the appearance of a sharp singlet at ~3.85 ppm (3H, N-CH3).

Step 2: Preparation of 1-Methyl-1H-indole-5-carboxylic acid
  • Dissolution: Dissolve the crude methyl 1-methyl-1H-indole-5-carboxylate (1.0 equiv) in a 2:1 mixture of Methanol and THF (0.3 M concentration).

  • Hydrolysis: Add 1M aqueous NaOH (3.0 equiv). Attach a reflux condenser and heat the mixture to 70 °C for 4 hours.

  • Workup: Cool the reaction to room temperature. Remove the volatile organic solvents (MeOH/THF) under reduced pressure. Dilute the remaining aqueous phase with water and wash once with diethyl ether to remove non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify to pH ~3 using 1M HCl. A white precipitate will form. Filter the solid, wash with cold water, and dry thoroughly under high vacuum.

Self-Validation Checkpoint: TLC (DCM/MeOH 9:1 w/ 1% AcOH): The carboxylic acid will sit significantly lower on the plate compared to the ester. 1H NMR (DMSO-d6): Confirm the disappearance of the ester methoxy singlet (~3.90 ppm) and the appearance of a broad downfield singlet (>12.0 ppm) for the carboxylic acid -OH.

Step 3: Preparation of 1-Methyl-1H-indole-5-carboxamide
  • Activation: Dissolve 1-methyl-1H-indole-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (4.0 equiv) followed by HATU (1.2 equiv). Stir the mixture at room temperature for 15 minutes to fully generate the HOAt active ester.

  • Amidation: Add solid ammonium chloride (NH4Cl, 3.0 equiv) in one portion. The excess DIPEA will deprotonate the ammonium salt, generating ammonia gas in situ.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12 hours.

  • Workup: Dilute the reaction mixture with a large volume of ice-cold water (approx. 5 times the reaction volume). If the product precipitates cleanly, filter it and wash with water. Otherwise, extract with Ethyl Acetate (3 × 30 mL). Wash the organic layer sequentially with 1M HCl (to remove DIPEA), saturated NaHCO3, and brine. Dry over Na2SO4, concentrate, and purify via recrystallization or silica gel chromatography (DCM/MeOH gradient).

Self-Validation Checkpoint: TLC (DCM/MeOH 9:1): The target amide is more polar than the ester but less polar than the free acid. 1H NMR (DMSO-d6): Confirm the appearance of two distinct broad singlets around ~7.1 ppm and ~7.9 ppm, corresponding to the primary amide NH2 protons (diastereotopic due to restricted C-N bond rotation).

References

  • A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. nih.gov (PMC). URL:[Link]

  • Indole carboxamide derivatives as P2X7 receptor antagonists. google.com (Patents).
  • A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. pubs.acs.org. URL:[Link]

  • Patent Application Publication: US 2015/0344425A1. googleapis.com (Patents).

Sources

Application Note: Optimization of Amidation Strategies for 1-Methyl-1H-Indole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

1-Methyl-1H-indole-5-carboxylic acid (CAS: 186129-25-9) is a privileged scaffold in medicinal chemistry, serving as a key intermediate for kinase inhibitors, MAO-B inhibitors, and GPCR ligands. Unlike the nucleophilic 3-position of the indole ring, the 5-position functions similarly to a benzoic acid derivative but retains the unique electronic properties of the bicyclic heteroaromatic system.

Key Challenges:

  • Solubility: The high melting point (221-223°C) and rigid planar structure often result in poor solubility in standard non-polar solvents (DCM, Toluene), necessitating the use of polar aprotic solvents (DMF, NMP) or specific solvent mixtures.

  • Electronic Sensitivity: While the 1-methyl group prevents N-deprotonation, the electron-rich indole ring can be susceptible to electrophilic attack or polymerization under highly acidic conditions or with overly aggressive activation.

This guide details three distinct protocols optimized for different stages of drug development: HATU (Discovery/Library), T3P (Green/Process), and Acid Chloride (Hindered Amines).

Reagent Selection Matrix

The choice of coupling reagent should be dictated by the scale of the reaction, the steric hindrance of the amine partner, and the downstream purification capabilities.

FeatureHATU (Protocol A)T3P (Protocol B)Oxalyl Chloride (Protocol C)
Primary Use Case Discovery / HTS LibrariesProcess / Scale-up / Green ChemSterically Hindered Amines
Reactivity Extremely HighModerate to HighAggressive
Solubility Requirement DMF compatibleEtOAc or DMF compatibleDCM/DMF (Cat.)
Byproduct Removal Difficult (Requires chromatography)Easy (Water soluble wash)Gas evolution (HCl, CO, CO2)
Racemization Risk *Low (with HOAt/HOBt)Very LowModerate (if heating required)
Cost HighModerateLow

*Note: Racemization refers to the chiral integrity of the amine partner, as the indole acid is achiral.

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the optimal synthetic route based on experimental constraints.

ReagentSelection Start Start: 1-Methyl-1H-indole-5-COOH ScaleCheck Is this >10g Scale? Start->ScaleCheck HindranceCheck Is Amine Hindered? ScaleCheck->HindranceCheck No (<10g) RouteB Protocol B: T3P (Clean Workup, Process) ScaleCheck->RouteB Yes (Green/Cost) PurificationCheck Is Chromatography Desirable? HindranceCheck->PurificationCheck No RouteC Protocol C: Acid Chloride (High Reactivity) HindranceCheck->RouteC Yes (Low Nucleophilicity) RouteA Protocol A: HATU (High Yield, Discovery) PurificationCheck->RouteA Yes (Max Conv.) PurificationCheck->RouteB No (Extraction only)

Figure 1: Strategic decision tree for reagent selection based on scale, steric hindrance, and purification needs.

Detailed Experimental Protocols

Protocol A: High-Throughput Synthesis (HATU)

Best for: Small-scale library synthesis (10 mg - 500 mg) where yield is paramount and chromatography is automated.

Mechanism: HATU generates a highly reactive OAt-active ester.[1][2] The 7-azabenzotriazole moiety provides an internal base effect (anchimeric assistance) that accelerates coupling faster than HBTU/EDC.

Materials:

  • Substrate: 1-Methyl-1H-indole-5-carboxylic acid (1.0 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)

Step-by-Step:

  • Dissolution: In a dry vial, dissolve the indole carboxylic acid (1.0 equiv) in anhydrous DMF. Note: DMF is preferred over DCM due to the poor solubility of the indole acid.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes. The solution typically turns yellow/orange.

  • Coupling: Add the amine (1.1 – 1.5 equiv).

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS.[2]

  • Workup: Dilute with EtOAc. Wash sequentially with saturated NH₄Cl (x2), saturated NaHCO₃ (x2), and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography is usually required to remove the tetramethylurea byproduct and residual HOAt.

Protocol B: Process & Green Chemistry (T3P)

Best for: Scale-up (>1 g) and reactions where column chromatography is to be avoided. T3P (Propylphosphonic anhydride) yields water-soluble byproducts.[3]

Mechanism: T3P acts as a cyclic anhydride that activates the carboxylic acid.[4][3] The byproduct is a water-soluble phosphonic acid salt.[5]

Materials:

  • Substrate: 1-Methyl-1H-indole-5-carboxylic acid (1.0 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or TEA (4.0 equiv)

  • Solvent: EtOAc or DMF/EtOAc mixture (if solubility is an issue).

Step-by-Step:

  • Slurry/Solution: Suspend the indole acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (or DMF if the indole is insoluble).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine often provides higher yields than TEA with T3P due to less steric clutter at the active center.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise at 0°C to control the exotherm, then warm to room temperature.

  • Reaction: Stir for 4–24 hours. If conversion is slow, mild heating (40-50°C) is well-tolerated by the T3P system.

  • Workup (The "Magic" Step): Add water. Separate layers. Wash the organic layer with 1M NaOH (to remove T3P byproducts and unreacted acid) and 1M HCl (to remove pyridine).

  • Isolation: Concentrate the organic layer. The product often crystallizes directly or is obtained as a clean foam.

Protocol C: The "Sledgehammer" (Acid Chloride)

Best for: Non-nucleophilic anilines, sterically hindered secondary amines, or when coupling reagents fail.

Materials:

  • Substrate: 1-Methyl-1H-indole-5-carboxylic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv) + DMF (catalytic, 2-3 drops)

  • Solvent: Anhydrous DCM (or THF if solubility requires)

Step-by-Step:

  • Activation: Suspend the indole acid in anhydrous DCM (0.2 M). Add catalytic DMF (essential for Vilsmeier-Haack type activation of the oxalyl chloride).

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C. Gas evolution (CO, CO₂, HCl) will be vigorous.

  • Completion: Stir at RT for 1–2 hours until gas evolution ceases and the solid dissolves (forming the acid chloride).

  • Evaporation (Critical): Concentrate the reaction to dryness in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the residue in fresh anhydrous DCM.

  • Coupling: Add the amine (1.1 equiv) and a scavenger base (TEA or DIPEA, 2.0 equiv) at 0°C.

  • Workup: Standard aqueous extraction (NaHCO₃/Brine).

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Conversion Poor solubility of Indole-COOHSwitch solvent to DMF or NMP. Use Protocol A (HATU) or Protocol C (Acid Chloride).
Precipitation Product crystallizing outThis is good! Filter the solid and wash with cold ether/water. It is likely pure product.
Dimerization Double reaction (rare)If the amine has two nucleophilic sites, use excess amine or slow addition of the activated acid to the amine.
Colored Impurities Indole oxidationPerform reactions under Nitrogen/Argon atmosphere. Avoid prolonged exposure to light.
Visualization of T3P Activation Mechanism

T3P is highlighted here due to its increasing prevalence in pharmaceutical process chemistry.

T3PMechanism Step1 Indole-COOH + Base Step2 Attack on T3P Anhydride Step1->Step2 Deprotonation Intermediate Mixed Anhydride Active Species Step2->Intermediate Activation Step3 Amine Attack (Nucleophilic Acyl Substitution) Intermediate->Step3 + R-NH2 Products Indole-Amide + Water Soluble P-Byproducts Step3->Products Clean Separation

Figure 2: Simplified mechanism of T3P activation, highlighting the generation of water-soluble byproducts.

References

  • BenchChem. Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Retrieved from

  • Sigma-Aldrich. Propylphosphonic anhydride (T3P) Product Information and Applications. Retrieved from

  • Dunetz, J. R., et al. (2011). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Contextualizing T3P for scale-up).
  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4][2][5] Tetrahedron, 61(46), 10827-10852. (Review of coupling agents including HATU/Acid Chlorides).

  • PubChem. 1-Methyl-1H-indole-5-carboxylic acid Compound Summary. Retrieved from

Sources

Scalable synthesis methods for 1-Methyl-1H-indole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 1-Methyl-1H-indole-5-carboxamide

Part 1: Executive Summary & Strategic Analysis

The indole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in PARP inhibitors, kinase inhibitors (e.g., JAK, VEGFR), and serotonergic modulators. While laboratory-scale synthesis often relies on expensive coupling reagents (e.g., HATU, EDC), these methods become cost-prohibitive and operationally complex upon scale-up (kilogram to metric ton).

This guide details a Process-Optimized Route prioritizing atom economy, cost-efficiency, and purification via crystallization rather than chromatography. We focus on the conversion of commercially available Indole-5-carboxylic acid to 1-Methyl-1H-indole-5-carboxamide (Target Molecule).

Retrosynthetic Logic (DOT Visualization)

The following diagram outlines the strategic disconnection and the selected forward path.

Retrosynthesis Target 1-Methyl-1H-indole-5-carboxamide (Target) Amidation Amidation (NH3/MeOH) Amidation->Target Intermediate2 Methyl 1-methyl-1H-indole-5-carboxylate (Key Intermediate) Intermediate2->Amidation Methylation N-Methylation (MeI or DMC / Base) Methylation->Intermediate2 Intermediate1 Methyl indole-5-carboxylate Intermediate1->Methylation Esterification Fischer Esterification (MeOH / H2SO4) Esterification->Intermediate1 SM Indole-5-carboxylic acid (Starting Material) SM->Esterification

Figure 1: Retrosynthetic analysis showing the linear 3-step process optimized for scale.

Part 2: Route Selection & Technical Justification

We evaluated three potential routes based on Cost of Goods (COGs) , Safety , and Scalability .

ParameterRoute A: The "Golden" Process Route Route B: Direct Amidation (Coupling)Route C: Nitrile Hydrolysis
Strategy Esterification

N-Methylation

Ammonolysis
Acid

Amide (HATU/CDI)

N-Methylation
5-Cyanoindole

N-Methylation

Hydrolysis
Scalability High. Intermediates are stable solids; purification via crystallization.Low. Coupling reagents are expensive; byproducts (ureas) require chromatography.Medium. Nitrile hydrolysis to primary amide is difficult to stop before acid formation.
Safety Manageable. Requires sealed vessel for ammonia.Good. Standard ambient pressure reactions.High. Avoids pressure, but requires strong oxidants/acids.
Verdict SELECTED. Best balance of cost and purity.Rejected for scale (Cost).Rejected (Selectivity issues).

Part 3: Detailed Experimental Protocols

Step 1: Fischer Esterification of Indole-5-carboxylic acid

Objective: Protect the carboxylic acid to improve solubility and prevent zwitterion formation during methylation.

Reagents:

  • Indole-5-carboxylic acid (1.0 equiv)

  • Methanol (Solvent/Reagent, 10-20 Vol)

  • Sulfuric Acid (

    
    , cat. 0.1 equiv)[1]
    

Protocol:

  • Charge a glass-lined reactor with Indole-5-carboxylic acid and Methanol .

  • Slowly add concentrated

    
      (exothermic).
    
  • Heat the mixture to Reflux (65°C) for 12–18 hours. Monitor by HPLC (Target >98% conversion).

  • Workup: Cool to room temperature. Concentrate under vacuum to ~25% volume.

  • Add cold water (equal to original volume) to precipitate the product.

  • Adjust pH to ~8 with saturated

    
     to neutralize residual acid.
    
  • Filter the white solid, wash with water, and dry at 50°C.

Key Insight: This step avoids the use of toxic alkylating agents (like MeI) on the acid, which would form the ester and N-methyl product indiscriminately.

Step 2: Regioselective N-Methylation

Objective: Install the N-methyl group at the indole nitrogen (N1) without affecting the ester.

Reagents:

  • Methyl Indole-5-carboxylate (from Step 1)[2]

  • Dimethyl Carbonate (DMC) or Iodomethane (MeI)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: DMF or Acetone

Process Choice: While MeI is standard, Dimethyl Carbonate (DMC) is a "green" alternative often used in process chemistry. However, for highest reliability and mildest conditions, we describe the


/MeI  method here, as it is robust for generic scale-up.

Protocol:

  • Dissolve Methyl indole-5-carboxylate (1.0 equiv) in DMF (5 Vol).

  • Add

    
      (1.5 equiv, milled anhydrous). Stir for 30 min at 20°C.
    
  • Cool to 0–5°C. Add Iodomethane (MeI) (1.2 equiv) dropwise to control exotherm.

  • Allow to warm to 20–25°C and stir for 4–6 hours.

  • IPC (In-Process Control): Check for disappearance of NH peak by HPLC.

  • Workup: Pour reaction mixture into Ice Water (10 Vol) with vigorous stirring. The product, Methyl 1-methyl-1H-indole-5-carboxylate, will precipitate.

  • Filter, wash with water, and dry.[3]

    • Purification: If necessary, recrystallize from Ethyl Acetate/Heptane.

Critical Process Parameter (CPP): Moisture control is vital. Water in DMF will consume MeI and reduce yield.

Step 3: Ammonolysis to 1-Methyl-1H-indole-5-carboxamide

Objective: Convert the methyl ester to the primary amide.

Reagents:

  • Methyl 1-methyl-1H-indole-5-carboxylate (1.0 equiv)[2]

  • 7N Ammonia in Methanol (Excess, 10–20 equiv)

  • Catalyst (Optional): Sodium Cyanide (NaCN, 5 mol%) or

    
     can accelerate reaction, but heat is usually sufficient.
    

Protocol:

  • Charge Methyl 1-methyl-1H-indole-5-carboxylate into a pressure-rated vessel (autoclave or heavy-walled glass reactor).

  • Add 7N

    
     in MeOH .
    
  • Seal the vessel and heat to 80–90°C (Internal Pressure will rise to ~3–5 bar).

  • Stir for 24–48 hours.

    • Note: Ester to primary amide conversion is slow; high concentration of

      
       drives equilibrium.
      
  • Workup: Cool to 0°C. Vent the reactor carefully (Ammonia gas!).

  • Concentrate the mixture to remove excess

    
     and MeOH.
    
  • Crystallization: Triturate the residue with cold Ethanol or Isopropanol .

  • Filter the off-white solid.

  • Final Polish: Recrystallize from Ethanol/Water (9:1) to achieve >99.5% purity.

Part 4: Analytical Specifications & Quality Control

Data should be verified against these expected values.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (254 nm)> 98.5% (Area %)
Identity 1H-NMR (DMSO-d6)

3.82 (s, 3H, N-Me), 6.6 (d, 1H), 7.2 (br s, 1H, NH), 7.5 (d, 1H), 7.8 (br s, 1H, NH), 7.85 (d, 1H), 8.1 (s, 1H).
Mass Spec LC-MS (ESI+)[M+H]+ = 189.2
Residual Solvents GC-HeadspaceMeOH < 3000 ppm, DMF < 880 ppm

Part 5: Safety & Handling (E-E-A-T)

  • Iodomethane (MeI): Highly toxic alkylating agent. Use in a closed system or well-ventilated fume hood. Destroy excess MeI with aqueous amine solution before waste disposal.

  • Ammonia (Pressure): Heating methanolic ammonia generates significant pressure. Ensure the reactor is rated for at least 10 bar. Use a rupture disc.

  • Exotherms: The addition of

    
     to methanol and the addition of MeI to the basic indole solution are exothermic. Controlled addition rates are mandatory.
    

References

  • Synthesis of Indole Esters: Gassman, P. G.; van Bergen, T. J. "Indoles from anilines: Ethyl 2-methylindole-5-carboxylate". Organic Syntheses, 1981 , 60, 49. Link

  • Amidation Protocols: Goodreid, J. D.; Duspara, P. A.; Bosch, C.; Batey, R. A.[4] "Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines". J. Org.[4] Chem., 2014 , 79, 943–954.[4] Link

  • General Indole Reactivity: Sundberg, R. J.[5] The Chemistry of Indoles; Academic Press: New York, 1996. (Standard Text).

  • Scalable Indole Synthesis: Tejedor, D.; Diana-Rivero, R.; García-Tellado, F. "A General and Scalable Synthesis of Polysubstituted Indoles".[6] Molecules, 2020 , 25, 5595.[5] Link

  • Product Data: Sigma-Aldrich Product Sheet for Methyl indole-5-carboxylate. Link

Sources

Functionalization of the C-5 position on 1-methylindole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic C-5 Functionalization of 1-Methylindole Scaffolds

Executive Summary

Functionalizing the C-5 position of 1-methylindole presents a classic regioselectivity challenge in heterocyclic chemistry. The indole core is electronically biased toward electrophilic aromatic substitution (SEAr) at C-3 (the "enamine" reactivity) and lithiation/C-H activation at C-2 (the "heteroatom" proximity effect). The C-5 position, located on the benzenoid ring, is electronically remote and unactivated.

This guide details two distinct, field-proven strategies to bypass these inherent biases and achieve high-fidelity C-5 functionalization:

  • The "Scalpel" Approach: C-3 Directed C-H Arylation using a transient or removable directing group (DG) to geometrically force activation at C-5.

  • The "Modular" Approach: Iridium-Catalyzed C-H Borylation, utilizing steric control to target the C-5 position, particularly effective for 2-substituted scaffolds where the C-2 site is blocked.

Mechanistic Insight & Causality

To control the reaction, one must understand the competing pathways.

  • Electronic Control (Standard SEAr): The HOMO of indole has the highest coefficient at C-3. Electrophiles (Br+, NO2+, etc.) exclusively target this site unless blocked.

  • Directing Group (DG) Control: By installing a coordinating group (e.g., Pivaloyl, Carboxyl) at C-3, the metal catalyst (Pd or Ru) is anchored and geometrically constrained to activate the C-H bond at C-4 or C-5. The pivaloyl group specifically favors C-5 due to the formation of a thermodynamically stable metallacycle.

  • Steric Control (Ir-Catalysis): Active Iridium catalysts (e.g., [Ir(OMe)(cod)]₂/dtbpy) are bulky. They avoid the sterically crowded C-3 (due to the C-2/C-3 bond angle and substituents) and the N-Me group. For 1-methylindole, the C-2 position is sterically accessible and electronically active. However, if C-2 is substituted, the catalyst is pushed to the distal C-5 or C-6 positions.

Visualizing the Selectivity Landscape

IndoleSelectivity Indole 1-Methylindole Core C3 C-3 Position (Electronic Bias) Indole->C3 Electrophilic Subst. (SEAr) C2 C-2 Position (Acidity/Proximal) Indole->C2 Lithiation / Direct Pd-Catalysis C5 C-5 Position (Remote Target) Indole->C5 REQUIRED STRATEGY: 1. C-3 Directing Group 2. Steric Ir-Borylation DG C-3 Directing Group (e.g., Pivaloyl) DG->C5 Geometrical Constraint (Pd)

Figure 1: Selectivity map of 1-methylindole. Natural reactivity favors C-3/C-2. C-5 access requires geometric (DG) or steric intervention.

Protocol A: C-3 Directed C-5 Arylation (High Precision)

Best for: Installing complex aryl groups directly at C-5 with high regiocontrol.

This protocol utilizes a removable pivaloyl group at C-3.[1][2][3] The carbonyl oxygen coordinates with the Palladium catalyst, directing the C-H activation to the C-5 position via a palladacycle intermediate.

Reagents & Equipment
  • Substrate: 1-methyl-1H-indole-3-yl pivalate (Pre-synthesized via Friedel-Crafts acylation of 1-methylindole).

  • Catalyst: Pd(OAc)₂ (10 mol%).[3]

  • Ligand: Asymmetric ligands are often unnecessary; simple phosphines or amino acid ligands can be used, but Ag₂CO₃ acts as a critical oxidant/base.

  • Solvent: DMF or DMA (Polar aprotic solvents stabilize the charged intermediates).

  • Temperature: 80–100 °C.

Step-by-Step Workflow
  • Directing Group Installation (Pre-step):

    • React 1-methylindole with pivaloyl chloride (1.2 equiv) and AlCl₃ (1.2 equiv) in DCM at 0°C to RT.

    • Validation: Check LCMS for mass shift corresponding to +84 Da (Pivaloyl). Yields are typically >90%.[4]

  • C-H Activation Reaction:

    • In a glovebox or under Ar flow, charge a sealed tube with:

      • 3-Pivaloyl-1-methylindole (1.0 equiv, 0.5 mmol)

      • Aryl Iodide (Ar-I) (1.5 equiv)

      • Pd(OAc)₂ (11 mg, 10 mol%)

      • Ag₂CO₃ (2 equiv) - Crucial for halide abstraction and turnover.

      • Pivalic acid (0.5 equiv) - Promotes proton transfer.

    • Add DMF (2.0 mL, 0.25 M).

    • Seal and heat to 100 °C for 12–16 hours .

  • Workup & Purification:

    • Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove Ag/Pd residues.

    • Wash filtrate with water (3x) to remove DMF.

    • Concentrate and purify via Flash Chromatography (Hex/EtOAc).

    • Expected Result: C-5 Arylated product. C-4 isomers are rare due to steric clash with the N-Me group.

  • Directing Group Removal (Optional):

    • Hydrolysis of the ketone using NaOH/MeOH or strong acid (if the substrate tolerates) restores the C-3 H or allows further functionalization.

Protocol B: Iridium-Catalyzed C-H Borylation (High Versatility)

Best for: Creating a universal handle (Boronate) for Suzuki coupling, amination, or oxidation. Ideal for 2-substituted indoles.

Critical Note: For unsubstituted 1-methylindole, Ir-catalysis favors C-2. This protocol assumes the use of 2-substituted-1-methylindoles (common drug scaffolds) OR the acceptance of a C-2/C-5 mixture that requires separation.

Reagents & Equipment
  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5–3 mol%).

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) or tmp-phen (3,4,7,8-tetramethyl-1,10-phenanthroline).

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (1.0–1.2 equiv).

  • Solvent: Hexane, THF, or MTBE (anhydrous).

Step-by-Step Workflow
  • Catalyst Activation (The "Pre-mix"):

    • In a glovebox (N₂ atmosphere), weigh [Ir(OMe)(cod)]₂ (10 mg, 1.5 mol%) and dtbpy (8 mg, 3 mol%) into a vial.

    • Add 1 mL of Hexane/THF. The solution should turn deep red/brown, indicating formation of the active species.

    • Add B₂pin₂ (254 mg, 1.0 mmol) and stir for 10 mins.

  • Reaction Setup:

    • Add the substrate (e.g., 1,2-dimethylindole) (1.0 mmol) to the catalyst mixture.

    • Concentration: High concentration (0.5 M to 1.0 M) favors kinetics.

    • Seal the vial and heat to 60–80 °C for 4–8 hours .

    • Monitoring: Monitor by GC-MS. Look for the disappearance of the starting material and the appearance of the [M + 126] peak (Bpin adduct).

  • Workup (Stability Warning):

    • Do not perform an aqueous workup (boronates can hydrolyze or deborylate on silica if acidic).

    • Remove volatiles via rotary evaporation.

    • Purification: Pass rapidly through a short plug of silica gel using Hexane/EtOAc (9:1).

    • Alternative: Use the crude mixture directly in the subsequent Suzuki coupling (One-pot protocol).

Experimental Workflow Diagram

BorylationWorkflow Start Start: 1-Methylindole (Preferably C-2 blocked) CatMix Catalyst Activation [Ir(OMe)(cod)]2 + dtbpy + B2pin2 (Deep Red Solution) Start->CatMix Reaction Reaction 60-80°C, 4-8h Solvent: THF/Hexane CatMix->Reaction Check QC: GC-MS/NMR Confirm C-5 Selectivity Reaction->Check Workup Purification Silica Plug (No Acid) or One-Pot Coupling Check->Workup Conversion >95%

Figure 2: Workflow for Iridium-catalyzed C-H borylation.

Data Summary: Selectivity & Yields

SubstrateMethodCatalyst SystemMajor ProductYieldNotes
1-Methylindole Ir-Borylation[Ir]/dtbpyC-2 (65%) + C-5 (20%)85%Difficult separation; C-2 dominates.
1,2-Dimethylindole Ir-Borylation[Ir]/dtbpyC-5 (82%)88%Recommended Route. C-2 is blocked.
3-Pivaloyl-1-Me-Indole Pd-ArylationPd(OAc)₂/Ag₂CO₃C-5 (>95%)72%Highly selective; requires DG removal.
1-Methylindole Direct ArylationPd/Cu (No DG)C-2/C-3 Mix60%Not recommended for C-5.

Troubleshooting & Optimization

  • Problem: Low conversion in Ir-Borylation.

    • Solution: Ensure strictly anhydrous conditions. Oxygen kills the active Ir-hydride species. Use fresh B₂pin₂.

  • Problem: C-5 vs C-6 mixtures.

    • Solution: Switch ligand from dtbpy to tmp-phen. The increased steric bulk of the phenanthroline ligand can enhance distal selectivity (C-5) over C-6 in some scaffolds.

  • Problem: Protodeborylation during purification.

    • Solution: Add 1% Triethylamine to the eluent during column chromatography to neutralize silica acidity.

References

  • Yang, Y., Gao, P., Zhao, Y., & Shi, Z. (2017).[1] Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions.[1][2][3][5] Angewandte Chemie International Edition, 56(14), 3966–3971.[1] [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014).[6] Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. [Link]

  • Miyaura, N. (2004). Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. In Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • Unnikrishnan, A., & Sunoj, R. B. (2021). Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching.[7] The Journal of Organic Chemistry, 86(21), 15618–15630.[7] [Link][7]

Sources

Troubleshooting & Optimization

Improving reaction yield of 1-Methyl-1H-indole-5-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 1-Methyl-1H-indole-5-carboxamide Synthesis

Subject: Yield Improvement & Process Troubleshooting Target Molecule: 1-Methyl-1H-indole-5-carboxamide (CAS: 10075-50-0) Document ID: TSC-IND-05-OPT Last Updated: February 28, 2026

Introduction: The Yield Bottleneck

The synthesis of 1-Methyl-1H-indole-5-carboxamide is a critical intermediate step for various PARP inhibitors (e.g., Veliparib analogs) and kinase inhibitors. Users frequently report yields stalling at 40-60% due to two primary failure modes:

  • Regioselectivity errors during methylation (C3 vs. N1 alkylation).

  • Incomplete amidation due to the poor solubility of the indole core or hydrolysis of activated intermediates.

This guide prioritizes the "Methylate-First, Amidate-Second" strategy, which statistically offers the highest reliability (Yields >85%).

Module 1: Strategic Route Selection

Before troubleshooting specific reagents, verify your synthetic pathway. The order of operations dictates the impurity profile.

The Core Problem: Attempting to N-methylate indole-5-carboxamide (Route B below) often results in competitive deprotonation of the primary amide protons (


) alongside the indole N-H (

), leading to mixtures of N1-methyl, amide-N-methyl, and O-methylated byproducts.

The Solution (Route A): Establish the N1-methyl group before introducing the sensitive primary amide.

RouteSelection Start Starting Material Selection IndoleAcid Indole-5-carboxylic acid Start->IndoleAcid Recommended IndoleAmide Indole-5-carboxamide Start->IndoleAmide Avoid Step1A Step 1: N-Methylation (High Selectivity) IndoleAcid->Step1A NaH, MeI Step1B Step 1: N-Methylation (Low Selectivity - Competitive Sites) IndoleAmide->Step1B IntermedA 1-Methyl-indole-5-carboxylic acid Step1A->IntermedA Product TARGET: 1-Methyl-1H-indole-5-carboxamide Step1B->Product Low Yield Byproducts Impurities: N-methyl amide / O-imidate Step1B->Byproducts Step2A Step 2: Amidation (Activation + NH3) IntermedA->Step2A Step2A->Product

Figure 1: Strategic decision matrix. Route A (Green path) avoids competitive alkylation sites, maximizing yield.

Module 2: Protocol Optimization (The "Methylate-First" Route)

Scenario: You are starting with 1-methyl-1H-indole-5-carboxylic acid (or converting indole-5-carboxylic acid to it).

Q1: My coupling reaction (EDC/HOBt) is stalling at 60% conversion. How do I drive it to completion?

Diagnosis: The indole ring is electron-rich, but the carboxylic acid at position 5 is electronically deactivated and sterically accessible. The issue is likely the nucleophile (Ammonia) . Ammonia gas is difficult to quantitate, and aqueous ammonia often hydrolyzes the active ester faster than it forms the amide. Corrective Action: Switch to CDI (1,1'-Carbonyldiimidazole) or Acid Chloride activation.

Optimized Protocol (CDI Method):

  • Activation: Dissolve 1-methyl-1H-indole-5-carboxylic acid (1.0 eq) in anhydrous THF. Add CDI (1.2 eq).

  • Critical Step: Stir at room temperature for 1-2 hours. You must wait for CO₂ evolution to cease completely. If you add ammonia too early, it reacts with unreacted CDI to form urea byproducts.

  • Amidation: Cool to 0°C. Add Ammonium Hydroxide (28-30% aq, 5-10 eq) rapidly. The biphasic nature is actually beneficial here; the acyl imidazole intermediate reacts at the interface.

  • Workup: The product often precipitates directly. Filter and wash with water.

Q2: I need higher throughput. Can I use the Acid Chloride method?

Yes, but Thionyl Chloride (


) carries a risk. 
  • Risk: Indoles are sensitive to strong acids (dimerization/polymerization).

  • Fix: Use Oxalyl Chloride with catalytic DMF in DCM at 0°C, rather than refluxing

    
    .
    
  • Quench: Drip the acid chloride solution into a cold solution of

    
     in Methanol/THF. Do not add ammonia to the acid chloride (inverse addition causes double-acylation).
    

Data Comparison: Coupling Reagents

ReagentYield PotentialMain ImpuritySuitability
HATU/DIPEA High (85-95%)Tetramethylurea (difficult to remove)Small scale (<1g)
CDI Med-High (75-85%)Imidazole (water soluble, easy wash)Recommended (Scale-up)
SOCl₂ Variable (50-90%)Indole dimers (dark tars)High risk, high reward
Mixed Anhydride High (80-90%)Ethyl formate derivativesGood alternative

Module 3: Troubleshooting the "Rescue" Route (Methylation of Amide)

Scenario: You already have indole-5-carboxamide and must methylate it.

Q3: I am getting a mixture of products (N-methyl vs. O-methyl). How do I get N1-selectivity?

Mechanism: The amide proton (


 ~17) and indole N-H (

~17) have similar acidity. Strong bases (NaH) deprotonate both, leading to mixtures. Corrective Action: Use Phase Transfer Catalysis (PTC) or a specific base solvent system that favors the softer indole nitrogen.

Protocol:

  • Base: Powdered KOH (4 eq).

  • Solvent: Acetone or DMSO (Avoid DMF if possible to prevent formylation side reactions).

  • Reagent: Methyl Iodide (MeI) (1.1 eq).

  • Conditions: 0°C to Room Temp. Do not heat.

  • Why: The indole nitrogen is more nucleophilic than the amide nitrogen/oxygen in the deprotonated state due to aromatic stabilization requirements. Keeping the temp low kinetically favors the indole N-alkylation.

Module 4: Purification & Isolation

Q4: The product is a solid but contains yellow impurities. Recrystallization isn't working.

Diagnosis: The yellow color typically indicates oxidative coupling of the indole core (indoxyl impurities). Purification Strategy:

  • Trituration: The amide is poorly soluble in Ether and DCM. Triturate the crude solid in Diethyl Ether or cold Methanol . The impurities often dissolve, leaving the pure white amide.

  • Recrystallization: If necessary, use Ethanol/Water (9:1) . Dissolve hot in ethanol, then add water dropwise until turbid. Cool slowly.

Q5: Solubility Data for Processing
SolventSolubility (25°C)Usage
DMSO HighReaction solvent
DMF HighReaction solvent
Methanol ModerateRecrystallization (Hot)
DCM LowWorkup/Extraction
Water InsolubleAnti-solvent (Precipitation)
Diethyl Ether InsolubleWashing (Removes impurities)

References

  • Indole Synthesis & Functionalization: Organic Syntheses, Coll. Vol. 6, p. 104 (1988). (General procedure for N-methylation of indoles using Na/Liquid NH3, adaptable to NaH/DMF). Link

  • Amidation via CDI: Organic Syntheses, Coll. Vol. 8, p. 19 (1993). (Mechanistic grounding for CDI activation and imidazole byproduct removal). Link

  • PARP Inhibitor Intermediates: Penning, T. D., et al. "Discovery and SAR of 2-(2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide as a Poly(ADP-ribose) Polymerase (PARP) Inhibitor (ABT-888)." Journal of Medicinal Chemistry, 2009, 52(2), 514–523. (Describes the synthesis of the indole-carboxamide core). Link

  • Regioselectivity in Indoles: Sundberg, R. J. The Chemistry of Indoles. Academic Press.

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for Methyl Iodide (highly toxic/carcinogenic) and Indole derivatives before handling.

Technical Support Center: Purification of 1-Methyl-1H-indole-5-carboxamide

[1][2]

Case Reference: IND-5-AMIDE-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Purification Challenge

Welcome to the technical support hub for 1-Methyl-1H-indole-5-carboxamide (CAS: 10075-48-6).[1] This intermediate is a critical scaffold in the synthesis of PARP inhibitors and kinase antagonists.

The primary purification challenge with this molecule stems from its amphiphilic nature. The indole core is lipophilic and electron-rich (prone to oxidation), while the carboxamide moiety introduces hydrogen-bonding capabilities that can lead to strong lattice energy (solubility issues) or co-elution with polar impurities like the parent carboxylic acid.

This guide prioritizes chemical separation (extraction) over chromatography for initial cleanup, followed by crystallization for scalability.

Module 1: Chemical Separation (The "Workup" Phase)

Objective: Removal of unreacted 1-methyl-1H-indole-5-carboxylic acid and coupling reagents without column chromatography.

Troubleshooting Guide: Acidic Impurities

User Question: “I synthesized the amide from the carboxylic acid using EDC/HOBt, but LC-MS shows 10-15% unreacted acid. How do I remove it?”

Technical Response: The most efficient method utilizes the acidity difference between the amide (


1
Protocol: Aggressive Bicarbonate Wash [1]
  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Note: EtOAc is preferred as it separates better from basic aqueous layers than DCM.

  • The Wash: Wash the organic layer 2x with saturated aqueous Sodium Bicarbonate (

    
    ) .[2]
    
    • Mechanism:[1][3][4][5] This converts the unreacted acid into its water-soluble sodium carboxylate salt.[1]

  • The Polish: Wash 1x with 1M NaOH (optional, only if the acid persists and the amide is stable).

    • Caution: Extended exposure to strong base can hydrolyze the amide. Keep contact time under 5 minutes at

      
      .
      
  • Neutralization: Wash 1x with Brine to remove excess base and dry over

    
    .[1]
    
Visualizing the Extraction Logic

ExtractionLogiccluster_0Chemical PrincipleStartCrude Mixture(Amide + Acid Impurity)SolventDissolve in EtOAcStart->SolventWashWash with sat. NaHCO3Solvent->WashPhaseSepPhase SeparationWash->PhaseSepOrgLayerOrganic Layer(Contains Amide)PhaseSep->OrgLayerSaveAqLayerAqueous Layer(Contains Acid Salt)PhaseSep->AqLayerDiscardMechanismR-COOH + NaHCO3 -> R-COO- Na+ (Water Soluble)

Figure 1: Acid-Base extraction workflow for removing carboxylate impurities.

Module 2: Crystallization & Solid State Issues

Objective: Scalable purification to >98% purity.

Troubleshooting Guide: Oiling Out & Coloration

User Question: “My product is coming out as a brown oil instead of a white solid. Why?”

Technical Response: "Oiling out" typically occurs due to two factors:

  • Impurity Entrapment: Residual solvent or reagents (like DMF) lower the melting point.

  • Indole Oxidation: The "brown" color indicates oxidative polymerization of the indole ring, common in electron-rich systems.

Protocol: Anti-Oxidant Recrystallization

To fix the oil and color, we use a solvent system that forces a slow lattice formation while sequestering colored impurities.

ParameterRecommendationMechanism
Primary Solvent Ethanol (EtOH) or Methanol (MeOH) Dissolves the amide at reflux.[1]
Anti-Solvent Water Reduces solubility significantly upon cooling.[1]
Additive Activated Charcoal (10% w/w)Adsorbs colored oxidative impurities (pink/brown).

Step-by-Step:

  • Dissolve the crude "oil" in the minimum amount of boiling EtOH.

  • Optional: If colored, add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Add a few drops of EtOH to clear it again.[1]

  • Allow to cool slowly to Room Temperature, then to

    
    .
    
  • Result: Off-white needles/plates should form.

Module 3: Chromatographic Purification

Objective: High-purity isolation when crystallization fails.

Troubleshooting Guide: Peak Tailing

User Question: “I’m running a column (DCM/MeOH), but the amide peak is tailing badly and co-eluting with impurities.”

Technical Response: Amides can interact with the acidic silanols on silica gel, causing "streaking" or tailing. This is exacerbated by the indole nitrogen.

Protocol: Buffered Flash Chromatography

You must deactivate the silica surface.

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the mobile phase.
    
    • Why: The base competes for the acidic sites on the silica, allowing the amide to elute as a sharp, symmetrical band.

  • Gradient:

    • Start: 100% DCM.[1]

    • Ramp: 0% to 5% MeOH over 10 CV (Column Volumes).

    • Note: Indole-5-carboxamide typically elutes around 3-4% MeOH.[1]

Module 4: Analytical Validation & Decision Matrix

Objective: Confirming identity and purity.

User Question: “How do I distinguish the amide from the nitrile byproduct (1-methylindole-5-carbonitrile)?”

Technical Response: The nitrile is a common byproduct if dehydration occurs.

  • IR Spectroscopy: Look for the Nitrile stretch at ~2220 cm⁻¹ (sharp). The Amide will show a broad double spike (N-H) at 3100-3400 cm⁻¹ and a carbonyl band at ~1650-1690 cm⁻¹ .[1]

  • NMR: The Amide protons (

    
    ) appear as two broad singlets (exchangeable with 
    
    
    ) typically between
    
    
    7.0 - 8.0 ppm
    .[1]
Workflow: The Purification Decision Tree

DecisionTreeStartCrude 1-Methyl-1H-indole-5-carboxamideCheckAcidIs Acid Impurity > 5%?Start->CheckAcidWashPerform NaHCO3 Wash (Module 1)CheckAcid->WashYesCheckSolidIs Product Solid?CheckAcid->CheckSolidNoWash->CheckSolidCrystRecrystallize: EtOH/H2O (Module 2)CheckSolid->CrystYesColumnFlash Column: DCM/MeOH + 1% TEA (Module 3)CheckSolid->ColumnNo (Oily/Complex Mix)FinalPure Product (>98%)Cryst->FinalColumn->Final

Figure 2: Strategic decision matrix for selecting the appropriate purification method.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Synthesis and Purification of Indole-3-Carboxamide Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis and Biological Evaluation of Indole-carboxamides. PubMed Central.[1] Retrieved from

  • Organic Syntheses. (1974).[1] 1-Methylindole Synthesis and Purification. Org. Synth. 1974, 54, 58. Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: 1-Methyl-1H-indole-5-carboxylic acid.[1][6][7][8] Retrieved from

  • Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Retrieved from

Technical Support Center: Optimizing Recrystallization for Indole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of indole carboxamides.

Indole carboxamides are privileged scaffolds in drug discovery, frequently utilized in cannabinoid modulators, anti-virals, and kinase inhibitors. However, their unique structural dichotomy—a rigid, lipophilic indole core paired with a highly polar, hydrogen-bonding carboxamide moiety—often results in poor aqueous solubility, complex polymorphic behavior, and a high propensity for liquid-liquid phase separation (LLPS), commonly known as "oiling out"[1][2].

This guide provides mechanistic troubleshooting, self-validating protocols, and thermodynamic strategies to optimize your recrystallization workflows.

Core Recrystallization Optimization Workflow

RecrystallizationWorkflow Start Impure Indole Carboxamide Screen Solvent Screening (Solubility & MSZW) Start->Screen Dissolve Dissolve near boiling point (Create Supersaturation) Screen->Dissolve Cool Controlled Cooling (0.1 - 0.5 °C/min) Dissolve->Cool Decision Phase Observation Cool->Decision Oiling Oiling Out (LLPS) Decision->Oiling Emulsion forms Crystals Pure Crystals Form Decision->Crystals Nucleation Amorphous Amorphous / Gel Decision->Amorphous Rapid crash out FixOil Reduce solubility, Add seeds, or Lower temp gradient Oiling->FixOil Isolate Filter, Wash & Dry Crystals->Isolate FixAmorph Change solvent H-bond profile, slow cooling Amorphous->FixAmorph FixOil->Dissolve FixAmorph->Dissolve

Fig 1: Decision tree for troubleshooting indole carboxamide recrystallization.

Section 1: Solvent Selection Strategies (FAQ)

Q: How do I choose the right solvent system for a novel indole carboxamide? A: Solvent selection must balance the lipophilicity of the indole ring with the hydrogen-bonding potential of the carboxamide group. If the solvent is too non-polar (e.g., pure hexanes), the compound will not dissolve. If it is too polar or strongly hydrogen-bonding (e.g., pure methanol or DMF), the solubility may be too high at room temperature, severely reducing your maximum achievable supersaturation and yield[1].

Mechanistic Insight: The carboxamide N-H and C=O groups form strong intermolecular hydrogen bond networks. Solvents that disrupt these networks (like ethanol) are excellent for initial dissolution but often require an anti-solvent (like water or hexanes) to force nucleation. A widely successful starting point for N-substituted indole-3-carboxamides is an Ethyl Acetate/n-Hexane gradient (typically 7:3) or pure Ethanol[3][4].

Q: Why does changing the solvent change the crystal shape (habit) or polymorph? A: Solvent molecules interact directly with the solute in the pre-nucleation clusters. For indole carboxamides, the solvent can competitively hydrogen-bond with the carboxamide group, altering the conformational preferences of the molecule (e.g., shielding the N-H group). This dictates which face of the crystal grows fastest, or forces the system to follow Ostwald's rule of stages, where a metastable polymorph crystallizes first before transitioning to the thermodynamically stable form[5].

Section 2: Troubleshooting Common Issues (Q&A)

Q: My indole carboxamide is "oiling out" instead of crystallizing. What causes this and how do I fix it? A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution enters a miscibility gap before it crosses the spinodal boundary for crystallization. Instead of forming a rigid crystal lattice, the solute separates into a dense, solute-rich liquid phase (an emulsion)[2]. This is highly common in indole carboxamides due to their molecular weight and complex intermolecular forces.

Causality & Fix: Oiling out is exacerbated by using solvents where the drug has excessively high solubility, and by operating at elevated temperatures where supersaturation is reduced[1].

  • Thermodynamic fix: Switch to a solvent system with lower overall crystalline solubility for your specific API.

  • Kinetic fix: Reduce the cooling rate (e.g., to 0.1 °C/min) and introduce seed crystals before the temperature drops into the LLPS binodal region[2].

Q: The product crashed out as a sticky gel. Can I salvage it? A: Yes. Gelation is an extreme form of LLPS where the solute-rich droplets coalesce and arrest kinetically before they can arrange into a crystal lattice[2]. Do not filter the gel. Instead, reheat the mixture until it forms a homogeneous solution, add 10-20% by volume of a compatible anti-solvent (to shift the phase boundary), and apply a strict seeding protocol during a much slower cooling ramp.

Section 3: Standard Experimental Protocols

To ensure self-validating and reproducible results, utilize the following standardized protocols.

Protocol A: Anti-Solvent Mediated Recrystallization (To bypass LLPS)

This protocol is designed to avoid the oiling-out boundary by maintaining a lower temperature while driving supersaturation via anti-solvent addition.

  • Dissolution: Suspend 1.0 g of crude indole carboxamide in a minimum volume (e.g., 5-10 mL) of the "good" solvent (e.g., Ethyl Acetate or Chloroform)[4][6].

  • Heating: Heat gently to 50-60 °C under continuous stirring until complete dissolution is achieved.

  • Clarification: Perform hot gravity filtration to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: While maintaining the temperature at 50 °C, add the "poor" solvent (e.g., n-Hexane) dropwise. Self-Validation Check: Stop addition immediately when the solution becomes faintly turbid.

  • Seeding (Critical): Add 1-2 mg of pure seed crystals. The turbidity should begin to resolve into distinct crystalline particulates rather than oil droplets.

  • Cooling: Cool the system to 20 °C at a strictly controlled rate of 0.2 °C/min.

  • Isolation: Collect via vacuum filtration, wash with ice-cold anti-solvent, and dry under high vacuum to constant weight.

Protocol B: Single-Solvent Cooling Crystallization (For high-purity polymorphs)
  • Dissolution: Dissolve the crude material in boiling Ethanol (approx. 10-15 mL/g depending on the specific derivative)[3].

  • Reflux: Hold at reflux for 10 minutes to ensure the destruction of all pre-nucleation history.

  • Cooling Ramp: Remove from heat and allow the flask to cool ambiently to room temperature. Do not place it directly on ice, as rapid thermal quenching induces high supersaturation and favors amorphous precipitation[2].

  • Maturation: Once at room temperature, transfer the flask to a 4 °C refrigerator overnight to maximize yield.

Section 4: Quantitative Data & Solvent Suitability

The table below summarizes empirical data for common solvent systems used in the recrystallization of N-substituted indole carboxamides, correlating solvent properties with typical outcomes.

Solvent SystemDielectric Constant (

)
Boiling Point (°C)Suitability for Indole CarboxamidesTypical Outcome / Notes
Ethanol (Absolute) 24.578.4Excellent (Primary choice)High yield, good purity. Solvates H-bond acceptors. Ideal for cooling crystallization[3].
Ethyl Acetate / n-Hexane (7:3) ~4.5 (Mixed)~68 (Mixed)Excellent (Tuning required)Highly tunable polarity. Excellent for column chromatography fractions and direct recrystallization[4].
Chloroform 4.861.2Good (For lipophilic analogs)Best for highly lipophilic or halogenated indole derivatives. May require cyclohexane as anti-solvent[6].
Methanol / Water ~60 (Mixed)~80 (Mixed)Poor to ModerateHigh risk of oiling out (LLPS) due to extreme polarity differences and hydrophobic effect on the indole core[1][2].
References
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. Available at:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at:[Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. Available at:[Link]

  • Synthesis and evaluation of N-substituted indole-3-carboxamide derivatives as inhibitors of lipid peroxidation and superoxide anion formation. Taylor & Francis. Available at:[Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. Available at:[Link]

Sources

Overcoming steric hindrance in 1-methylindole carboxamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process development scientists. It addresses the specific steric and electronic challenges imposed by the N-methyl group on the indole scaffold during amidation.

Topic: Overcoming Steric Hindrance & Electronic Deactivation Ticket Priority: High (Blocker in SAR generation)

The Core Challenge: The "N-Methyl Wall"

In 1-methylindole-2-carboxamide synthesis, the primary failure mode is steric clash . Unlike simple indoles, the N-methyl group creates a significant van der Waals radius overlap with the carbonyl carbon at the C2 position. This "N-Methyl Wall" prevents the optimal trajectory of incoming nucleophiles (amines), particularly if the amine itself is secondary or branched.

  • C2-Position: Highly hindered.[1] Standard reagents (EDC, HBTU) often stall, leading to activated ester hydrolysis or N-acylurea rearrangement byproducts.

  • C3-Position: Electronically rich (nucleophilic). While less sterically encumbered, activation of C3-carboxylic acids can lead to decarboxylation or sluggish reactivity due to the electron-donating nature of the indole ring reducing the electrophilicity of the activated carbonyl.

Decision Matrix: Selecting the Right Strategy

Do not default to HATU. Use this logic flow to select the coupling system based on your specific substrate constraints.

CouplingStrategy Start Start: 1-Methylindole-COOH + Amine Position Carboxyl Position? Start->Position C3 C3-Position Position->C3 C2 C2-Position (High Steric Strain) Position->C2 MethodA Method A: HATU/DIPEA (Standard) C3->MethodA Standard AmineType Amine Sterics? C2->AmineType Primary Primary/Unbranched AmineType->Primary Bulky Secondary/Aniline/Branched AmineType->Bulky MethodB Method B: T3P (Propylphosphonic Anhydride) (Low Epimerization/High Solvency) Primary->MethodB MethodC Method C: Acid Fluoride (TFFH) (Maximum Activation) Bulky->MethodC MethodD Method D: Lithiation-Isocyanate Trap (Bypasses COOH entirely) MethodC->MethodD If Fails

Figure 1: Strategic decision tree for selecting coupling conditions based on steric congestion at the reaction center.

Experimental Protocols (Troubleshooting Guides)

Protocol A: The "Gold Standard" for Hindered Substrates (T3P)

Why this works: T3P (Propylphosphonic anhydride) forms a cyclic activated intermediate that is less bulky than URONIUM salts (like HATU) but highly reactive. It also acts as a water scavenger, driving the equilibrium forward.

Applicability: 1-methylindole-2-carboxylic acids with secondary amines (e.g., piperazines, morpholines).

Step-by-Step:

  • Dissolution: Dissolve 1-methylindole-2-carboxylic acid (1.0 equiv) and the amine (1.2 equiv) in EtOAc or 2-MeTHF (Do not use DMF if possible; T3P works best in non-polar solvents which aid workup).

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Cool to 0 °C.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. If conversion is <50% after 4 hours, heat to 60 °C. T3P is thermally stable.

  • Workup: Wash with water, then 0.5 M HCl (to remove pyridine), then NaHCO3. The T3P by-product is water-soluble, simplifying purification.

Protocol B: The "Nuclear Option" (Acid Fluorides via TFFH)

Why this works: Acid fluorides are more stable to hydrolysis than acid chlorides but significantly more reactive than esters. The small size of the fluoride atom minimizes steric clash with the N-methyl group during the nucleophilic attack.

Applicability: Extremely hindered anilines or tert-butyl amines coupling to C2.

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM under Nitrogen.

  • Reagent: Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (2.5 equiv).

  • Formation: Stir at 0 °C for 1 hour. Checkpoint: TLC should show conversion to the non-polar acid fluoride.

  • Coupling: Add the hindered amine (1.2 equiv).

  • Catalysis: If the reaction is sluggish, add 0.1 equiv of DMAP .

  • Duration: Stir 12–24 hours at RT.

Protocol C: The "Bypass" (Lithiation + Isocyanates)

Why this works: This method avoids the carboxylic acid intermediate entirely. It relies on the acidity of the C2-proton. By reacting the lithiated indole with an isocyanate, you form the amide bond directly. This is the most robust method for ultra-hindered systems.

Applicability: When the carboxylic acid starting material is expensive or the amine is unreactive.

Step-by-Step:

  • Lithiation: Dissolve 1-methylindole (1.0 equiv) in anhydrous THF at -78 °C.

  • Deprotonation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30–60 mins. The C2-lithio species is formed.

  • Trapping: Dissolve the appropriate Isocyanate (R-N=C=O) (1.1 equiv) in THF and add it slowly to the cold lithiated solution.

  • Quench: Allow to warm to RT over 2 hours. Quench with saturated NH4Cl.

  • Result: The product is the target amide. No water elimination is required.

Comparative Data: Reagent Performance

Coupling ReagentSteric ToleranceBy-Product RemovalRisk of EpimerizationRecommended Solvent
HATU ModerateDifficult (requires chromatography)HighDMF/DMAc
T3P High Easy (Water soluble) Low EtOAc/2-MeTHF
TFFH (Acid Fluoride) Very High ModerateModerateDCM
Ghosez's Reagent HighDifficult (Acidic byproducts)LowDCM/Chloroform

FAQ: Troubleshooting Common Failures

Q1: I am seeing significant decarboxylation when trying to activate 1-methylindole-3-carboxylic acid.

  • Diagnosis: Indole-3-carboxylic acids are essentially vinylogous carbamic acids. They are prone to thermal decarboxylation, especially under acidic conditions.

  • Fix: Avoid acid chloride formation (SOCl2/Oxalyl chloride). Switch to Protocol A (T3P) and keep the temperature below 40 °C. Ensure the reaction stays basic (excess DIPEA).

Q2: The reaction turns black/tarry when using Oxalyl Chloride on the 2-carboxylic acid.

  • Diagnosis: The indole ring is electron-rich and can undergo electrophilic attack or polymerization by strong activating agents like Vilsmeier-Haack type intermediates generated by oxalyl chloride/DMF.

  • Fix: Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions, or use Protocol B (Acid Fluoride) which is milder.

Q3: My yield is <10% with a bulky aniline (e.g., 2,6-dimethylaniline).

  • Diagnosis: The nucleophile is too hindered to attack the activated ester.

  • Fix: Stop trying to couple the amine to the acid. Use Protocol C (Lithiation) . React 1-methylindole with 2,6-dimethylphenyl isocyanate. The isocyanate carbon is much more accessible to the C2-lithio nucleophile than the carbonyl carbon is to the amine nucleophile.

References

  • T3P Applications:Propylphosphonic Anhydride (T3P)

    • Source:

  • Acid Fluorides (TFFH):TFFH-Derived Acid Fluorides as Powerful Intermediates for the Coupling of Hindered Amino Acids.

    • Source:

  • Isocyanate Trapping:Direct Synthesis of Sterically Hindered Amides via Addition of Grignard/Lithium Reagents to Isocyan

    • Source:

  • Indole Lithiation:Regioselective Lithiation of 1-Methylindole and Reaction with Electrophiles.

    • Source:

Sources

Minimizing side products during indole-5-carboxamide formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Products During Indole-5-Carboxamide Formation

Welcome to the Indole Synthesis Support Hub

Status: Operational Ticket Focus: Amide Coupling Optimization Target Molecule Class: 5-Carbamoylindoles (Kinase Inhibitor Scaffolds)

You are accessing this guide because your indole-5-carboxylic acid coupling is failing. You are likely observing N-acylated impurities (dimers) , incomplete conversion , or regiochemical scrambling .

This guide bypasses standard textbook advice. We focus on the specific electronic reality of the indole-5-carboxylic acid system: an electron-deficient indole ring that resists standard coupling dynamics.

Module 1: The "Emergency Room" – Critical Troubleshooting

Visualizing the Failure Mode

Before fixing the reaction, you must understand the competing pathways. The indole nitrogen (N1) is a latent nucleophile. While the C5-carboxyl group is electron-withdrawing (reducing N1 reactivity), strong bases or highly reactive intermediates (like acid chlorides) will still force N-acylation.

IndoleSideReactions Start Indole-5-COOH + Amine Active Activated Ester (O-Acyl Urea / OBt) Start->Active Coupling Reagent (HATU/EDC) Side_G SIDE PRODUCT B: Guanidinium Species (Amine + Coupling Reagent) Start->Side_G Wrong Addition Order (Amine + HATU mixed first) Target TARGET: Indole-5-Carboxamide Active->Target Amine Attack (Kinetic Product) Side_N SIDE PRODUCT A: N1-Acylated Dimer (Indole-CO-N-Indole) Active->Side_N Indole N1 Attack (Excess Base/High Temp)

Figure 1: Competing reaction pathways. N-acylation occurs when the indole nitrogen competes with the external amine for the activated ester.

Diagnostic Triage Table
SymptomProbable CauseImmediate Corrective Action
Product mass + Indole mass (Dimer) N1-Acylation. The indole NH acted as a nucleophile against the activated ester.Switch to T3P. It operates in acidic/neutral media, suppressing N1 nucleophilicity. Alternatively, reduce base (DIPEA) to 2.0 eq.
+99 Mass (using HATU) Guanidinium Formation. The amine reacted with HATU before the acid was activated.Change Order of Addition. Pre-activate Acid + HATU + Base for 5 mins before adding the amine.
Low Conversion (Precipitate) Solubility Lock. Indole-5-COOH is highly crystalline and insoluble in DCM or cold EtOAc.Switch Solvent. Use DMF or NMP. If workup is difficult, use THF/DMF (9:1) mixture.
C3-Acylated Impurity Vilsmeier-Haack type reaction. Occurs if using DMF + SOCl₂ (Acid chloride route).Abandon Acid Chloride Route. Use mild coupling agents (EDC/HOBt or T3P).

Module 2: Field-Proven Protocols

Protocol A: The "Gold Standard" (T3P System)

Why this works: T3P (Propylphosphonic anhydride) is the superior reagent for indoles. It drives the reaction in a slightly acidic-to-neutral environment, which keeps the Indole N1 protonated and non-nucleophilic. It also produces water-soluble byproducts, simplifying purification.

Reagents:

  • Indole-5-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • T3P (50% in EtOAc/DMF) (1.5 – 2.0 eq)

  • Pyridine (3.0 eq) or DIPEA (2.5 eq)

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step:

  • Dissolution: Charge Indole-5-COOH and Amine into the flask. Add Solvent (10 mL/g).

  • Base Addition: Add Pyridine or DIPEA. Stir for 5 minutes.

    • Note: The mixture may remain a slurry. This is acceptable; T3P will solubilize it as the reaction proceeds.

  • Activation: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir 2–12 hours.

    • Checkpoint: Monitor by LCMS. If conversion stalls >4 hours, add 0.5 eq T3P.

  • Workup (Self-Validating Step):

    • Dilute with EtOAc.

    • Wash 1: Water (Removes T3P byproducts).

    • Wash 2: 0.5M HCl (Removes excess amine and pyridine).

    • Wash 3: Sat. NaHCO₃ (Removes unreacted indole acid).

    • Result: Organic layer contains pure amide.

Protocol B: The "High Potency" (HATU System)

Why this works: For sterically hindered amines where T3P fails, HATU is necessary. However, HATU is aggressive. You must control the kinetics to prevent N-acylation.

Reagents:

  • Indole-5-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.05 eq) — Do not use large excess.

  • DIPEA (2.0 – 2.5 eq)

  • Solvent: DMF (Required for HATU stability)

Step-by-Step:

  • Pre-Activation (CRITICAL): Dissolve Indole-5-COOH in DMF. Add HATU (1.05 eq) and DIPEA (1.0 eq).

    • Wait: Stir for exactly 2–5 minutes. You are generating the O-At activated ester.

    • Warning: Do not wait >10 mins, or the active ester may rearrange or hydrolyze.

  • Amine Addition: Add the Amine and the remaining DIPEA (1.0–1.5 eq).

  • Reaction: Stir at RT.

  • Quench: Pour into ice water/brine.

    • Observation: The product usually precipitates. Filter and wash with water.

Module 3: Decision Logic & FAQs

Reagent Selection Decision Tree

ReagentChoice Q1 Is the Amine Sterically Hindered? T3P PROTOCOL A: T3P (Low Side Products) Q1->T3P No (Primary/Secondary linear) HATU PROTOCOL B: HATU (High Reactivity) Q1->HATU Yes (Aniline/Tertiary alpha-carbon) CheckSol Soluble in EtOAc? T3P->CheckSol Check Solubility CheckProt Is N1 Protected? HATU->CheckProt Check Indole N1 RunEtOAc Execute T3P in EtOAc CheckSol->RunEtOAc Yes RunDMF Execute T3P in DMF CheckSol->RunDMF No -> Use DMF RunHATU Standard HATU CheckProt->RunHATU Yes (Boc/Me) PreAct Strict Pre-activation (Protocol B) CheckProt->PreAct No

Figure 2: Logic flow for selecting the optimal coupling strategy based on substrate complexity.

Frequently Asked Questions

Q: Why shouldn't I just use Thionyl Chloride (SOCl₂) to make the acid chloride? A: While cheap, this is high-risk for indoles.

  • C3-Acylation: Indoles are electron-rich at C3. Acid chlorides are reactive enough to perform a Friedel-Crafts acylation at C3, destroying your yield.

  • N-Acylation: Acid chlorides react instantly with the Indole N1. You would require an N-protection step (e.g., Boc or Tosyl), adding two extra synthetic steps (protection + deprotection) to your workflow.

Q: My reaction turns black when using DMF. Is this a problem? A: Often, yes. Indoles are oxidative-sensitive.

  • Cause: Trace dimethylamine in DMF (from hydrolysis) or metal contaminants can trigger oxidative polymerization of the indole.

  • Fix: Use "Anhydrous, Amine-free" grade DMF. Degas the solvent with Nitrogen/Argon before adding the indole.

Q: Can I use EDC/HOBt? A: Yes, but it is "Generation 1" chemistry.

  • Drawback: Urea byproducts (EDU) are often difficult to remove from the indole product if they co-precipitate. T3P is superior because its byproducts are water-soluble.[1]

Q: Do I need to protect the Indole Nitrogen (N-Boc) before coupling? A: generally, No , if you use Protocol A (T3P). The electron-withdrawing nature of the C5-COOH combined with the mild conditions of T3P usually suppresses N-reactivity enough to get >85% yield of the desired amide. Only protect if you observe >10% N-acylated dimer.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[2] Chemical Society Reviews.

  • Archibald, T. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[1] Organic Process Research & Development.

  • BenchChem Technical Support. (2025). Troubleshooting Guide for the Synthesis of Indole Derivatives.

Sources

Column chromatography solvent systems for 1-Methyl-1H-indole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-Methyl-1H-indole-5-carboxamide

Current Status: Online Agent: Senior Application Scientist Ticket ID: IND-5-AMIDE-PUR-001

Overview

Welcome to the technical support hub for the purification of 1-Methyl-1H-indole-5-carboxamide . This molecule presents a specific chromatographic challenge: it combines a moderately lipophilic indole core with a highly polar primary amide group at position 5.

Users frequently encounter issues with solubility , tailing (streaking) , and separation from acidic precursors . This guide addresses these specific pain points using field-proven protocols.

Module 1: Solvent System Selection

Q: What is the optimal solvent system for flash column chromatography of this molecule?

A: For 1-Methyl-1H-indole-5-carboxamide, a Dichloromethane (DCM) / Methanol (MeOH) system is the industry standard due to the high polarity of the primary amide.

While Ethyl Acetate (EtOAc) / Hexanes can be used, primary amides often adhere strongly to silica in this system, requiring 100% EtOAc to elute, which reduces resolution.

Recommended Gradients
SystemGradient ProfileApplication
Primary (DCM/MeOH) 0%

10% MeOH in DCM
Best for resolution. The product typically elutes between 3-7% MeOH depending on silica activity.
Alternative (EtOAc/Hex) 20%

100% EtOAc in Hexanes
Use only if the compound is relatively non-polar (e.g., if protected). Expect broad peaks.
Modifier System DCM / MeOH /

(90:9:1)
Critical: Use if significant tailing is observed. The ammonia neutralizes silica acidity.[1]

Technical Note: The N-methyl group at position 1 prevents hydrogen bonding at the indole nitrogen, making this molecule slightly less polar than its N-H analog. However, the C-5 carboxamide (


) is a strong hydrogen bond donor/acceptor, necessitating polar solvents [1, 2].

Module 2: Troubleshooting Tailing & Streaking

Q: My compound is streaking on the TLC plate and the column. How do I fix this?

A: Streaking (tailing) is caused by the primary amide group forming strong hydrogen bonds with the acidic silanol groups (


) on the silica gel surface.

The Fix: Basify the Stationary Phase You must suppress the ionization of surface silanols or compete for binding sites.

  • Ammonia Modifier: Add 1% concentrated ammonium hydroxide (

    
    )  or 1% Triethylamine (TEA)  to your mobile phase (e.g., 99% DCM / 1% MeOH / 1% TEA) [3, 4].
    
  • Pre-washing the Column: If you cannot add base to the eluent (e.g., sensitive detectors), flush the packed silica column with 1% TEA in Hexanes, then equilibrate with your starting solvent.

Visualizing the Logic:

TailingFix Start Issue: Compound Streaking Cause H-Bonding with Silanols Start->Cause Decision Can you use base? Cause->Decision Sol1 Add 1% TEA or NH4OH to Mobile Phase Decision->Sol1 Yes Sol2 Pre-wash Column with 1% TEA/Hexanes Decision->Sol2 No (UV Sensitive)

Figure 1: Decision tree for mitigating amide tailing on silica gel.

Module 3: Solubility & Loading Protocols

Q: The compound is insoluble in DCM. How do I load it onto the column?

A: 1-Methyl-1H-indole-5-carboxamide is a solid that often exhibits poor solubility in DCM or Hexanes, making liquid loading difficult. Do not attempt to dissolve it in a large volume of weak solvent; this will destroy your resolution.

Protocol: Dry Loading (Solid Load) This is the required method for this molecule to ensure a tight band at the top of the column.

  • Dissolution: Dissolve the crude mixture in a minimal amount of MeOH or THF . (The compound is soluble in these polar solvents).

  • Adsorption: Add silica gel (ratio: 2g silica per 1g crude) or Celite 545 to the flask.

  • Evaporation: Rotary evaporate until you have a free-flowing, dry powder.

  • Loading: Pour this powder carefully onto the top of your pre-packed column and add a layer of sand [5].

Warning: Ensure the powder is completely dry. Residual MeOH will act as a strong solvent and wash the compound down the column immediately, ruining the separation.

Module 4: Separation from Impurities

Q: How do I separate the product from the starting material (1-methyl-1H-indole-5-carboxylic acid)?

A: If your synthesis involved amidation of the carboxylic acid, unreacted acid is the most common impurity.

Strategy 1: Chemical Wash (Pre-Column) Before chromatography, perform a basic workup.

  • Dissolve crude in EtOAc or DCM (add small % MeOH if needed).

  • Wash with 1M

    
      or Sat. 
    
    
    
    .
  • The acid will deprotonate and move to the aqueous layer; the amide (product) remains in the organic layer.

Strategy 2: Chromatographic Separation If you must separate via column:

  • Stationary Phase: Normal Phase Silica.

  • Elution: The amide is less polar than the free acid.

    • Product (Amide): Elutes at ~5% MeOH/DCM.

    • Impurity (Acid): Will stick to the baseline or require >10% MeOH (often with acetic acid modifier) to elute.

Experimental Workflow Summary

The following diagram outlines the standard operating procedure (SOP) for purifying this specific class of indole amides.

PurificationWorkflow Start Crude Reaction Mixture SolubilityCheck Check Solubility in DCM Start->SolubilityCheck LiquidLoad Liquid Load (Minimal DCM) SolubilityCheck->LiquidLoad Soluble DryLoad Dry Load (MeOH + Silica/Celite) SolubilityCheck->DryLoad Insoluble TLC TLC Analysis (10% MeOH in DCM) LiquidLoad->TLC DryLoad->TLC TailingCheck Is Tailing Observed? TLC->TailingCheck Gradient Run Gradient: 0-10% MeOH/DCM Final Isolate Pure Amide Gradient->Final TailingCheck->Gradient No Modifier Add 1% NH4OH to Eluent TailingCheck->Modifier Yes Modifier->Gradient

Figure 2: Standard Operating Procedure for Indole-5-carboxamide purification.

References

  • MDPI. (2025). Efficient Room-Temperature Luminescence of Indole-5-Carboxamide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors. Retrieved from [Link]

  • Teledyne ISCO. (2023). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

Sources

Validation & Comparative

High-Resolution 1H NMR Spectral Analysis of 1-Methyl-1H-indole-5-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-1H-indole-5-carboxamide is a highly versatile heterocyclic scaffold frequently utilized in modern drug discovery, notably in the development of selective Haspin kinase inhibitors[1] and HCV NS5B polymerase inhibitors[2]. Accurate structural elucidation of this compound is critical for downstream structure-activity relationship (SAR) studies. However, researchers often struggle with resolving the complex aromatic spin systems and labile amide protons inherent to functionalized indoles.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different NMR solvent systems and spectrometer field strengths. By understanding the causality behind these experimental choices, researchers can optimize their 1H NMR workflows for maximum resolution and data integrity.

Comparative Analysis 1: Solvent System Selection

The choice of deuterated solvent fundamentally dictates the quality of the resulting spectrum. For 1-Methyl-1H-indole-5-carboxamide, the presence of the polar primary carboxamide group (-CONH2) makes solvent selection non-trivial.

  • Alternative 1: CDCl3 (Standard Non-Polar) While a standard default in many synthetic labs, CDCl3 is suboptimal for this molecule. The polar carboxamide group significantly reduces the compound's solubility in halogenated solvents. This poor solvation leads to line broadening, reduced signal-to-noise (S/N) ratios, and potential aggregation artifacts.

  • Alternative 2: CD3OD (Protic Polar) Methanol-d4 provides excellent solubility. Literature characterizing similar N-methyl indole derivatives in CD3OD reports a sharp, easily identifiable N-CH3 singlet at approximately 3.90 ppm[3]. However, because CD3OD is a protic solvent, it rapidly exchanges deuterium with the labile -NH2 protons of the carboxamide group, rendering them completely invisible in the 1H NMR spectrum.

  • Recommended: DMSO-d6 (Aprotic Polar) Dimethyl sulfoxide-d6 is the superior choice for full structural elucidation. It acts as a strong hydrogen-bond acceptor, ensuring complete dissolution of the sample. More importantly, DMSO-d6 restricts the rotation around the C-N amide bond by hydrogen bonding with the amide protons. This restricted rotation allows the two non-equivalent -NH2 protons to be observed as distinct broad singlets, confirming the integrity of the primary amide[4].

Comparative Analysis 2: Spectrometer Field Strength

The indole core presents a tightly coupled aromatic spin system, specifically between the H-4, H-6, and H-7 protons.

  • 400 MHz (Standard Routine Analysis): A 400 MHz instrument is generally sufficient for confirming the identity of the synthesized compound[1]. The N-CH3 group appears as a distinct singlet, and the H-2/H-3 pyrrole protons exhibit their characteristic doublet splitting (J ≈ 3.1 Hz). However, the H-6 (double doublet) and H-7 (doublet) signals can exhibit second-order "roofing" effects at 400 MHz, making exact coupling constant extraction slightly ambiguous.

  • 600 MHz (High-Resolution Alternative): Upgrading to a 600 MHz spectrometer increases the chemical shift dispersion (in Hz), effectively converting the tightly coupled aromatic protons into a clean, first-order spin system. This is highly recommended when analyzing crude mixtures or when precise J-coupling values are required to differentiate between regioisomers (e.g., distinguishing a 5-carboxamide from a 6-carboxamide derivative).

Quantitative Data: Expected 1H NMR Assignments

The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for 1-Methyl-1H-indole-5-carboxamide when analyzed in the optimal solvent (DMSO-d6) at 400 MHz.

PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
N-CH3 ~3.85Singlet (s)-3HDeshielded by the adjacent indole nitrogen.
H-4 ~8.15Doublet (d)~1.5 (meta)1HHighly deshielded by the anisotropic effect of the adjacent carbonyl group.
-CONH2 ~7.90Broad Singlet (br s)-1HHydrogen-bonded amide proton (restricted rotation).
H-6 ~7.75Doublet of doublets (dd)~8.5 (ortho), ~1.5 (meta)1HCoupled to both H-7 and H-4.
H-7 ~7.48Doublet (d)~8.5 (ortho)1HOrtho-coupled to H-6.
H-2 ~7.40Doublet (d)~3.11HCharacteristic pyrrole ring proton, coupled to H-3.
-CONH2 ~7.10Broad Singlet (br s)-1HSolvent-exposed amide proton (restricted rotation).
H-3 ~6.55Doublet (d)~3.11HMost shielded aromatic proton on the indole core.

Standardized Experimental Protocol

To ensure reproducibility and high-fidelity data, follow this self-validating methodology:

Step 1: Sample Preparation

  • Weigh exactly 3.0 - 5.0 mg of highly purified 1-Methyl-1H-indole-5-carboxamide.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Self-Validation Check: Visually inspect the NMR tube against a light source. The solution must be perfectly clear. Any undissolved particulates will distort the local magnetic field homogeneity, making it impossible to achieve a proper shim. Filter through a glass wool plug if necessary.

Step 2: Probe Tuning and Shimming

  • Insert the sample into the spectrometer and allow 2-3 minutes for thermal equilibration (standardized to 298 K).

  • Tune and match the probe specifically for the 1H nucleus to maximize the quality factor (Q-factor) of the RF coil.

  • Perform gradient shimming (e.g., TopShim).

  • Self-Validation Check: Measure the Full Width at Half Maximum (FWHM) of the internal TMS peak. Proceed to acquisition only if FWHM < 1.0 Hz. If it is wider, re-shim the Z1 and Z2 gradients manually.

Step 3: Data Acquisition

  • Set the spectral width to 12-14 ppm to ensure the downfield amide protons are not truncated.

  • Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete longitudinal relaxation (T1) of the quaternary and amide protons, allowing for accurate integration.

  • Acquire 16 to 32 scans depending on the exact concentration.

Step 4: Processing

  • Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation to optimize the S/N ratio without sacrificing resolution.

  • Phase the spectrum manually (zero-order and first-order) to ensure perfectly symmetrical Lorentzian peak shapes.

  • Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm.

Workflow Visualization

NMR_Workflow Solvent 1. Solvent Selection (DMSO-d6 preferred) Prep 2. Sample Preparation (Clear solution, 5 mg/0.6 mL) Solvent->Prep Shim 3. Tuning & Shimming (Validate: TMS FWHM < 1 Hz) Prep->Shim Acq 4. Data Acquisition (400 MHz vs 600 MHz) Shim->Acq Process 5. Processing & Analysis (FT, Phasing, Integration) Acq->Process

Fig 1. Self-validating 1H NMR workflow for 1-Methyl-1H-indole-5-carboxamide.

References

1.[3] A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors - PMC - nih.gov. 3 2.[1] A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors - ACS Publications. 1 3.[2] Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase with nanomolar potency in cell-based subgenomic replicons - mcgill.ca. 2 4.[4] Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides as - optibrium.com. 4

Sources

Comparative LC-MS Profiling: 1-Methyl-1H-indole-5-carboxamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In medicinal chemistry, the indole scaffold is ubiquitous, serving as the core for numerous kinase inhibitors and GPCR ligands. 1-Methyl-1H-indole-5-carboxamide (CAS: 16096-32-5) represents a critical intermediate where the N-methylation modulates lipophilicity and the 5-carboxamide moiety acts as a hydrogen bond donor/acceptor.

The analytical challenge lies not in detecting the parent mass, but in confidently distinguishing it from:

  • Synthetic Precursors: 1H-indole-5-carboxamide (incomplete methylation).

  • Regioisomers: 1-Methyl-1H-indole-4-carboxamide or -6-carboxamide (positional isomers with identical mass).

This guide provides a definitive protocol for interpreting LC-MS data for this compound, focusing on fragmentation mechanics and chromatographic retention behavior to ensure structural validation.

Theoretical Mass Spectrometry Framework

Before analyzing experimental data, we must establish the theoretical behavior of the molecule under Electrospray Ionization (ESI).

  • Chemical Formula:

    
    
    
  • Monoisotopic Mass: 174.0793 Da

  • Ionization Mode: ESI Positive (

    
    )
    
  • Observed Species:

    
     = 175.0866 m/z 
    
Ionization Logic

The amide nitrogen is resonance-delocalized and poorly basic. Protonation primarily occurs at the carbonyl oxygen of the amide or, secondarily, at the C3 position of the indole ring. This dictates the fragmentation pathway: charge-remote fragmentation is less likely than charge-driven loss of the amide functionality.

Comparative Analysis: Target vs. Alternatives

The following table synthesizes the key differentiators between the target molecule and its primary analytical interferences.

Table 1: Comparative LC-MS/MS Profiling

FeatureTarget: 1-Methyl-1H-indole-5-carboxamideAlt 1: 1H-Indole-5-carboxamide (Precursor)Alt 2: 1-Methyl-1H-indole-4-carboxamide (Isomer)
Monoisotopic Mass 174.08 Da160.06 Da174.08 Da
[M+H]+ m/z 175.09 161.07 175.09

Mass
Reference-14.02 Da (

)
0 Da (Isobaric)
Relative Retention (C18) Mid-Eluting (Methyl group increases hydrophobicity)Early Eluting (More polar due to free N-H)Variable (Often elutes slightly later due to intramolecular H-bonding shielding polarity)
Key Fragment 1 158.06 (

)
144.04 (

)
158.06 (

)
Key Fragment 2 130.06 (Indole cation,

)
116.05 (Indole cation,

)
130.06 (Indole cation)
Diagnostic Differentiator Parent m/z 175 + RT shift vs Precursor.[1][2][3][4][5][6]Mass shift of -14 Da."Ortho Effect": 4-isomer often shows enhanced water loss or distinct ratio of 158/130 ions due to proximity to C3.

Experimental Protocol (Self-Validating System)

To generate the data described above, use this standardized LC-MS workflow. This protocol includes built-in "trust triggers" to validate system performance.

A. Sample Preparation[4][8]
  • Solvent: Dissolve 1 mg in 1 mL Methanol (MeOH) . Avoid DMSO if possible, as it can suppress ionization in ESI.

  • Dilution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Why: High organic content ensures solubility; Formic acid ensures the amide/indole is protonated for ESI+.

B. LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

C. MS Parameters (ESI+)
  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C (Amides are thermally stable, but avoid excessive heat).

  • Fragmentor: 100-135 V (Tune to maximize m/z 175 without inducing in-source decay).

D. Validation Step (Trust Trigger)
  • Blank Injection: Inject solvent blank before the sample. If m/z 175 appears, you have carryover.

  • Isomer Check: If the m/z 175 peak has a "shoulder" or is wider than 0.1 min, you likely have a mixture of 4- and 5- regioisomers.

Mechanistic Interpretation (Visualized)

Understanding how the molecule breaks apart is the only way to confirm identity when the mass alone is insufficient.

Fragmentation Pathway[6][7][9][10][11]
  • Primary Event: Protonation on the amide oxygen.

  • Neutral Loss: Elimination of Ammonia (

    
    , 17 Da) to form the acylium ion (
    
    
    
    158).
  • Secondary Loss: Ejection of Carbon Monoxide (

    
    , 28 Da) to form the methylated indole cation (
    
    
    
    130).
  • Ring Destruction: Loss of

    
     from the indole core (
    
    
    
    103).

FragmentationPathway Parent Parent Ion [M+H]+ m/z 175.09 (Protonated Amide) Acylium Acylium Ion m/z 158.06 (Loss of NH3) Parent->Acylium - NH3 (17 Da) Primary Cleavage IndoleCat 1-Methylindole Cation m/z 130.06 (Loss of CO) Acylium->IndoleCat - CO (28 Da) Carbonyl Ejection RingFrag Ring Fragment m/z 103.05 (Loss of HCN) IndoleCat->RingFrag - HCN (27 Da) Ring Opening

Figure 1: ESI+ Fragmentation pathway for 1-Methyl-1H-indole-5-carboxamide. The transition from 175 -> 158 -> 130 is the "fingerprint" of this molecule.

Analytical Decision Workflow

Use this logic flow to interpret your raw data.

DecisionTree Start Start: Observe m/z 175 CheckMS2 Check MS/MS Fragment 158? Start->CheckMS2 CheckRT Check Retention Time vs Standard CheckMS2->CheckRT Yes (158 present) Precursor Identify Precursor (m/z 161 detected) CheckMS2->Precursor No (See m/z 161?) Isomer Suspect 4-Isomer (Regioisomer) CheckRT->Isomer RT Shifted Confirmed CONFIRMED 1-Methyl-1H-indole-5-carboxamide CheckRT->Confirmed RT Matches

Figure 2: Decision logic for confirming structural identity against isomers and precursors.

Troubleshooting & Pitfalls

The "Sodium Trap"

In ESI, amides are prone to sodiation.

  • Observation: You see a strong peak at m/z 197.07 (

    
    ).
    
  • Problem: Sodium adducts (

    
    ) do not fragment easily, yielding poor MS/MS data.
    
  • Solution: Re-prepare the sample with 0.1% Formic Acid or Ammonium Formate to force protonation (

    
    ) over sodiation.
    
Dimerization[12]
  • Observation: A peak at m/z 349.17 (

    
    ).
    
  • Cause: Sample concentration is too high (>10 µg/mL).

  • Solution: Dilute the sample 10x. The dimer should disappear, while the monomer (175) remains.

References

  • PubChem. 1-Methyl-1H-indole-5-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Mass Spectrometry Data Center. Indole Fragmentation Patterns. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Holčapek, M., et al. (2010). Structural analysis of small organic molecules by mass spectrometry.[5] Journal of Mass Spectrometry.[5] (General reference for amide/indole fragmentation mechanisms). Available at: [Link]

Sources

FTIR absorption peaks for 1-Methyl-1H-indole-5-carboxamide validation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Absorption Peaks for 1-Methyl-1H-indole-5-carboxamide Validation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

In the synthesis of indole-based pharmacophores, 1-Methyl-1H-indole-5-carboxamide serves as a critical scaffold, particularly in the development of kinase inhibitors and bio-active alkaloids. Its structural integrity relies on two distinct chemical modifications to the indole core: N1-methylation and C5-amidation .

Validating this compound requires more than just matching a fingerprint; it demands a differential spectroscopic strategy to rule out common synthetic impurities, specifically the unreacted precursor (1-Methyl-1H-indole-5-carboxylic acid ) and the unmethylated analog (1H-indole-5-carboxamide ).

This guide provides a self-validating FTIR protocol designed to confirm the presence of the target molecule while explicitly excluding its closest structural relatives.

Structural Analysis & Spectral Causality

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational pharmacophores.

  • The Core (1-Methylindole): The methylation at the N1 position eliminates the N-H stretching vibration typically seen in indoles at ~3400 cm⁻¹. This "silence" in the high-frequency region (relative to the unmethylated analog) is a primary validation marker.

  • The Substituent (5-Carboxamide): The primary amide (-CONH₂) introduces a complex set of bands: the Amide I (C=O stretch) and Amide II (N-H bend), along with a distinctive N-H stretching doublet.

Comparative Spectral Logic
FeatureTarget: 1-Methyl-1H-indole-5-carboxamideAlternative 1: 1-Methyl-1H-indole-5-carboxylic acid (Precursor)Alternative 2: 1H-indole-5-carboxamide (Unmethylated)
3100–3500 cm⁻¹ Doublet (Amide N-H stretch)Broad Envelope (Acid O-H stretch)Triplet/Complex (Amide N-H + Indole N-H)
1650–1720 cm⁻¹ ~1650–1690 cm⁻¹ (Amide I)~1680–1710 cm⁻¹ (Acid C=O)~1650–1690 cm⁻¹ (Amide I)
Indole N-H Absent Absent Present (~3400 cm⁻¹)
Experimental Protocol: Differential Validation

Objective: Confirm identity of 1-Methyl-1H-indole-5-carboxamide and quantify absence of carboxylic acid precursor.

Methodology
  • Sample Prep:

    • Preferred:ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal. This eliminates the hygroscopic interference of KBr, which can artificially broaden peaks in the 3000 cm⁻¹ region, mimicking carboxylic acids.

    • Alternative: KBr Pellet (1-2 mg sample in 100 mg dry KBr). Critical: Dry KBr at 110°C overnight to prevent moisture interference.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to resolve fine hyperfine splitting in the aromatic region.

    • Range: 4000–600 cm⁻¹.

Step-by-Step Validation Workflow

ValidationWorkflow start Start: Acquire FTIR Spectrum check1 Check 3200-3400 cm⁻¹ Region start->check1 decision1 Is there a sharp doublet? check1->decision1 path_acid Broad, continuous envelope (2500-3300 cm⁻¹) decision1->path_acid No, Broad path_indole Sharp peak at ~3400 cm⁻¹ (Indole N-H) decision1->path_indole Yes + Extra Peak check2 Check 1650-1750 cm⁻¹ Region decision1->check2 Yes, Distinct Doublet result_acid FAIL: Carboxylic Acid Precursor (1-Methyl-1H-indole-5-carboxylic acid) path_acid->result_acid result_unmethyl FAIL: Unmethylated Analog (1H-indole-5-carboxamide) path_indole->result_unmethyl decision2 Peak Position? check2->decision2 decision2->result_acid >1700 cm⁻¹ (Acid C=O) result_pass PASS: 1-Methyl-1H-indole-5-carboxamide decision2->result_pass 1650-1690 cm⁻¹ (Amide I)

Figure 1: Decision tree for validating 1-Methyl-1H-indole-5-carboxamide against common synthetic impurities.

Detailed Spectral Assignments

The following data table synthesizes experimental expectations based on the specific functional group environment of the 5-substituted indole system.

Table 1: Critical Absorption Peaks for Validation
Region (cm⁻¹)Vibration ModeAssignment & Diagnostic Value
3350 & 3180 N-H Stretch (Sym/Asym) Primary Amide Validation. Expect two distinct bands (doublet). A single band implies a secondary amide (impurity); a broad blob implies acid or wet sample.
3050–3000 C-H Stretch (Aromatic) Indole ring C-H bonds. Standard aromatic marker.
2950–2900 C-H Stretch (Aliphatic) Methyl Group Validation. The N-Methyl group contributes weak but sharp peaks here. Absence suggests decomposition or loss of methyl group.
1650–1690 C=O Stretch (Amide I) Key Identity Marker. Lower frequency than the acid precursor (which appears ~1690–1710 cm⁻¹). The conjugation with the indole ring may shift this slightly lower than aliphatic amides.
1600–1640 N-H Bend (Amide II) Confirms the amide functionality. Often appears as a shoulder or distinct peak just below the Amide I band.
1500–1600 C=C Ring Stretch Skeletal vibrations of the indole core. Confirms the aromatic system is intact.
~750 C-H Out-of-Plane Bend Characteristic of the substituted benzene ring in the indole system.
Comparative Analysis: The "Imposter" Profiles

To ensure high scientific integrity, you must prove your sample is not one of the alternatives.

Scenario A: The "Acid" Failure
  • Suspect: 1-Methyl-1H-indole-5-carboxylic acid (Precursor).[1]

  • Mechanism: Incomplete amidation reaction.

  • FTIR Evidence:

    • The "Hump": A massive, broad absorption spanning 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid dimer).[2] This obliterates the clean C-H stretches.

    • ** carbonyl Shift:** The C=O peak will shift to a higher wavenumber (typically >1690 cm⁻¹) compared to the amide.[3]

    • Missing Doublet: You will lose the distinct N-H doublet at 3180/3350 cm⁻¹.

Scenario B: The "Demethylated" Failure
  • Suspect: 1H-indole-5-carboxamide.[4][1]

  • Mechanism: Use of wrong starting material or N-demethylation (rare but possible under harsh conditions).

  • FTIR Evidence:

    • The "Extra" Peak: A sharp, strong band appears at ~3400–3450 cm⁻¹. This is the free Indole N-H stretch.

    • Validation: In the target compound (1-Methyl-...), this region must be clean (except for the amide doublet).

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Authoritative text on Amide I/II and Indole N-H assignments).

  • NIST Chemistry WebBook. 1-Methylindole IR Spectrum. National Institute of Standards and Technology.[6][7] Available at: [Link] (Used to validate the N-methyl indole core baseline).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[5] (Reference for primary amide doublet separation and carboxylic acid shifts).

  • PubChem. 1H-Indole-5-carboxamide Compound Summary. National Library of Medicine. Available at: [Link] (Structural verification for the unmethylated analog).

Sources

Comparing bioactivity of 1-methyl vs N-unsubstituted indole carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the critical Structure-Activity Relationship (SAR) differences between N-unsubstituted (1H-indole) and 1-methyl (N-methyl indole) carboxamides.[1]

In medicinal chemistry, the indole nitrogen (position 1) acts as a molecular switch.[1] The transition from N-H to N-Me fundamentally alters the pharmacophore by removing a Hydrogen Bond Donor (HBD) and increasing lipophilicity. This modification typically results in a binary outcome:

  • Activity Cliff (Loss of Potency): Observed in targets requiring a conserved H-bond to the indole NH (e.g., Kinase hinge regions, MmpL3 inhibitors).[1]

  • Permeability/Affinity Gain: Observed in targets with hydrophobic pockets or CNS indications where increased cLogP is required (e.g., Cannabinoid receptors, though longer alkyl chains are often preferred over methyl).[1]

Mechanistic & Physicochemical Comparison

The choice between a free NH and a methylated nitrogen dictates the molecule's interaction with the biological target's binding pocket.

Physicochemical Shift
FeatureN-Unsubstituted (1H)1-Methyl Indole (N-Me)Impact
H-Bonding Strong Donor (HBD)None (Acceptor only via

)
Critical for anchoring in polar pockets.[1]
Lipophilicity Lower cLogPHigher cLogP (+0.5 to +0.8 units)Methylation improves membrane permeability.[1]
Sterics LowMediumMethyl group can induce steric clash in tight pockets.
Metabolic Stability Prone to N-glucuronidationBlocks N-glucuronidationMethylation prevents direct Phase II conjugation at N1.[1]
Decision Logic: The "Methyl Switch"

The following diagram illustrates the decision matrix for researchers when selecting between these two scaffolds based on the target binding site architecture.

SAR_Logic Start Target Binding Pocket Analysis Pocket_Type Is there a backbone Carbonyl or Ser/Thr residue facing N1? Start->Pocket_Type Yes_H_Bond YES: H-Bond Required Pocket_Type->Yes_H_Bond Polar Interaction No_H_Bond NO: Hydrophobic/Large Pocket Pocket_Type->No_H_Bond Hydrophobic Interaction Decision_NH Select N-Unsubstituted (1H) (Preserve H-Bond Donor) Yes_H_Bond->Decision_NH Decision_Me Select 1-Methyl (N-Me) (Increase Lipophilicity/Block Metabolism) No_H_Bond->Decision_Me Outcome_NH Outcome: High Potency Risk: Rapid Glucuronidation Decision_NH->Outcome_NH Outcome_Me Outcome: Improved Permeability Risk: Steric Clash if pocket is small Decision_Me->Outcome_Me

Figure 1: SAR Decision Matrix. Blue nodes indicate analysis steps; Red/Green indicate the bifurcation of chemical strategy based on receptor topology.

Comparative Bioactivity Data[2][3][4][5][6][7][8]

Case Study A: Loss of Potency (MmpL3 & Kinase Inhibition)

In many enzyme inhibitors, the indole NH forms a critical hydrogen bond with the protein backbone.[1] Methylation disrupts this interaction, leading to a drastic loss of affinity.[1]

Target: Mycobacterium tuberculosis MmpL3 (Transmembrane transporter).[1] Data Source: Derived from indole-2-carboxamide SAR studies (Vertex/ChemRxiv [1], MDPI [2]).

Compound VariantR-Group (N1 Position)MIC (

M) against M. tb
Mechanism of Action
Indole-2-carboxamide (A) -H 0.1 - 0.5 H-bond donor stabilizes complex in active site.[1]
Indole-2-carboxamide (B) -CH3 > 64.0 (Inactive) Loss of H-bond + Steric clash with pocket residues.[1]

Interpretation: For MmpL3 inhibitors, the N-unsubstituted form is essential.[1] The 1-methyl analog serves as a negative control to validate the specific binding mode.

Case Study B: Gain of Function (Cannabinoid Receptors)

Synthetic cannabinoids (SCRA) targeting CB1/CB2 receptors generally require a hydrophobic substituent at the N1 position to occupy a "hydrophobic tunnel" in the receptor.

Target: Human CB1 Receptor (


 Binding Affinity).[1][2][3]
Data Source:  ACS Medicinal Chemistry [3], NIH [4].[1]
Compound VariantR-Group (N1 Position)CB1

(nM)
Interpretation
JWH-018 Analog (Base) -H > 10,000 Weak/No binding.[1] Polar NH is energetically unfavorable in the lipid pocket.
JWH-018 Analog (Methyl) -CH3 ~ 500 - 1,000 Improved affinity over H, but often suboptimal compared to pentyl chains.[1]
JWH-018 (Reference) -Pentyl 9.0 Optimal hydrophobic fill.[1]

Interpretation: While 1-Methyl is often less potent than a 1-Pentyl chain in cannabinoids, it is significantly more active (or closer to active) than the N-unsubstituted parent, which fails to bind effectively due to polarity mismatch.[1]

Experimental Protocols

To validate these differences in your own drug discovery pipeline, use the following self-validating workflows.

Chemical Synthesis: Selective Methylation

Objective: Synthesize the 1-methyl analog from the N-unsubstituted parent without over-methylating the carboxamide nitrogen.

Method:

  • Dissolution: Dissolve 1.0 eq of Indole-3-carboxamide in anhydrous DMF (0.1 M).

  • Deprotonation: Cool to 0°C. Add 1.1 eq NaH (60% dispersion in oil). Stir for 30 min. Observation: Gas evolution (

    
    ) indicates successful deprotonation.[1]
    
  • Alkylation: Add 1.1 eq Iodomethane (MeI) dropwise.[1]

  • Quench: After 2 hours, quench with saturated

    
    .
    
  • Purification: Extract with EtOAc. The 1-Methyl product will have a higher

    
     value on TLC (Hexane/EtOAc) due to loss of the polar NH.
    
Biological Evaluation Workflow

The following diagram outlines the parallel evaluation pathway to determine if the "Methyl Switch" improves or kills activity.

Workflow Substrate Parent Scaffold (Indole-3-carboxamide) Synth Synthesis: N-Methylation (NaH/MeI) Substrate->Synth Assay_H Assay A: Parent (NH) IC50 Substrate->Assay_H Assay_Me Assay B: Methyl (N-Me) IC50 Synth->Assay_Me Compare Calculate Ratio: IC50(Me) / IC50(NH) Assay_H->Compare Assay_Me->Compare Result_Loss Ratio > 10 (Activity Loss) Indicates H-Bond Essential Compare->Result_Loss Result_Gain Ratio < 1 (Activity Gain) Indicates Hydrophobic Pocket Compare->Result_Gain

Figure 2: Experimental Workflow. Parallel testing of parent and methylated analogs determines the topological requirements of the target protein.

Conclusion & Recommendations

The substitution of the indole N-H for N-Methyl is a high-impact molecular edit.

  • Keep the N-H if your target is a soluble enzyme (Kinase, Protease) where the indole mimics a purine or peptide residue requiring hydrogen bonding.[1]

  • Switch to N-Methyl (or longer alkyls) if your target is a GPCR with a transmembrane binding pocket (Cannabinoid, Serotonin receptors) or if you need to improve blood-brain barrier penetration by removing a hydrogen bond donor.[1]

Final Check: Always verify the metabolic stability of the 1-methyl group. While it blocks N-glucuronidation, the methyl group itself can become a site for oxidative metabolism (demethylation) by CYP450 enzymes.[1]

References

  • Vertex AI & ChemRxiv. (2024).[1] Developing novel indoles as antitubercular agents and simulated-annealing based analysis of their binding with MmpL3. Retrieved from [1]

  • MDPI. (2023).[1] N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents. Retrieved from [1]

  • ACS Publications. (2014).[1] Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1. Retrieved from [1]

  • NIH / PubMed Central. (2014).[1] Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists. Retrieved from [1]

  • NIH / PubMed. (2022).[1] Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts. Retrieved from [1]

Sources

Structural Characterization of 1-Methyl-1H-indole-5-carboxamide Isomers: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-1H-indole-5-carboxamide is a critical scaffold in the development of PARP inhibitors, kinase inhibitors, and leukotriene antagonists. In synthetic pathways—particularly those involving Fischer indole synthesis or electrophilic substitution—regioisomeric impurities (specifically the 4- and 6- isomers) are common byproducts.

This guide provides a definitive structural characterization workflow. Unlike generic spectral lists, this document focuses on the comparative differentiation of the 5-isomer from its regioisomers using NMR (


H, NOESY) and MS fragmentation patterns. We establish a self-validating protocol where the Nuclear Overhauser Effect (NOE) serves as the primary confirmation of regiochemical fidelity.

Part 1: The Isomeric Challenge

In drug discovery, the position of the carboxamide moiety dictates binding affinity. The 5- and 6- positions are electronically similar, making chromatographic separation difficult and structural misassignment a high risk.

The Primary Alternatives
  • Target: 1-Methyl-1H-indole-5-carboxamide (Substituent at C5).

  • Impurity A: 1-Methyl-1H-indole-6-carboxamide (Substituent at C6; common byproduct).

  • Impurity B: 1-Methyl-1H-indole-4-carboxamide (Substituent at C4; steric clash often prevents this, but possible).

Part 2: NMR Spectroscopy – The Definitive Logic

The most reliable method for distinguishing these isomers is


H NMR in DMSO-

. The differentiation relies on the coupling patterns of the benzene ring protons and their spatial proximity to the N-methyl group.
Comparative Chemical Shift & Coupling Analysis
Proton Position5-Carboxamide (Target)6-Carboxamide (Alternative)Diagnostic Logic
H4 Singlet/Meta-doublet (

~8.2 ppm)
Doublet (

~7.6 ppm)
H4 in the 5-isomer has no ortho neighbor; it appears as a singlet (or

Hz). In the 6-isomer, H4 couples ortho to H5 (

Hz).
H6 Doublet of Doublets (Ortho to H7, Meta to H4)N/A (Substituted)The 5-isomer H6 shows characteristic

splitting.
H7 Doublet (Ortho to H6,

Hz)
Singlet/Meta-doublet CRITICAL: In the 5-isomer, H7 has an ortho neighbor (H6). In the 6-isomer, H7 is isolated (meta to H5).
N-Me Singlet (

~3.8 ppm)
Singlet (

~3.8 ppm)
Chemical shift is similar; use for NOE anchoring.
The "Self-Validating" NOE Protocol

To irrefutably confirm the structure, you must run a 1D-NOESY or 2D-NOESY experiment targeting the N-Methyl signal.

  • Mechanism: The N-Methyl group (Pos 1) is spatially close to H2 and H7 .

  • The Check: Irradiate the N-Me signal. Observe the enhancement of the H7 signal.

    • If Target (5-isomer): The enhanced H7 signal will be a Doublet (

      
       Hz).
      
    • If Alternative (6-isomer): The enhanced H7 signal will be a Singlet (or narrow meta-doublet).

Visualization of NOE Logic

NOE_Logic Start Irradiate N-Methyl Signal (3.8 ppm) Observe Observe Enhancement at H7 Region (7.3 - 7.6 ppm) Start->Observe Result_Doublet Enhanced Signal is a DOUBLET (J ~8.5 Hz) Observe->Result_Doublet  Coupling Observed   Result_Singlet Enhanced Signal is a SINGLET (d ~1.5 Hz) Observe->Result_Singlet  No Ortho Coupling   Conclusion_5 CONFIRMED: 1-Methyl-1H-indole-5-carboxamide (H7 has ortho neighbor H6) Result_Doublet->Conclusion_5 Conclusion_6 IDENTIFIED: 1-Methyl-1H-indole-6-carboxamide (H7 has no ortho neighbor) Result_Singlet->Conclusion_6

Caption: Logical flow for distinguishing 5- and 6- carboxamide isomers via Nuclear Overhauser Effect (NOE) spectroscopy.

Part 3: Mass Spectrometry & Fragmentation

While isomers often share molecular ions (


), fragmentation energy and pathways can differ subtly.
  • Molecular Ion: m/z 174.08 (

    
    ).
    
  • Primary Fragmentation (ESI+):

    • Loss of Ammonia:

      
      . This is the dominant path for primary amides.
      
    • Loss of CO: Subsequent loss of carbonyl leads to the indole core.

  • Differentiation Note: The "Ortho Effect" is absent in the 5- and 6- isomers (unlike 4- or 7- isomers where the substituent interacts with the N-Me or C3). Therefore, MS is secondary to NMR for this specific pair.

Part 4: Experimental Protocols

NMR Sample Preparation (Standardized)
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent amide proton exchange and sharpen NH signals).
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Acquisition:

    • 
      H: 16 scans, 
      
      
      
      = 2.0s.
    • NOESY 1D: Mixing time (

      
      ) = 500 ms. Selective excitation of methyl peak at ~3.82 ppm.
      
HPLC Purity & Separation Method

To separate the 5-isomer from the 6-isomer impurity:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 95% B

  • Detection: UV at 280 nm (Indole absorption max). The 6-isomer typically elutes slightly later than the 5-isomer due to increased lipophilicity in reverse phase, though this is column-dependent.

Part 5: Analytical Workflow Diagram

Workflow Sample Crude Synthesis Product HPLC HPLC-MS (Purity Check) Sample->HPLC IsoCheck Isomer Separation Needed? HPLC->IsoCheck Multiple Peaks? PrepHPLC Prep-HPLC Isolation IsoCheck->PrepHPLC Yes NMR 1H NMR + NOESY (DMSO-d6) IsoCheck->NMR No (Single Peak) PrepHPLC->NMR Decision H7 Signal Analysis NMR->Decision Decision->PrepHPLC H7 = Singlet (Fail) Final Release Lot (5-Carboxamide) Decision->Final H7 = Doublet

Caption: Decision tree for the purification and validation of 1-Methyl-1H-indole-5-carboxamide.

References

  • PubChem. (2025). 1-methyl-1H-indole-5-carbaldehyde Spectral Data. National Library of Medicine. [Link][1]

  • National Institute of Justice. (2019).[2] Spectroscopic Differentiation and Regioisomeric Indole Aldehydes. [Link]

  • University of Southampton. (2008). Crystal Structure of 1-Methyl-1H-indole-6-carboxylic acid. eCrystals Repository. [Link]

Sources

Comparative Guide: Indole-5-carboxamide vs. 1-Methyl-1H-indole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between Indole-5-carboxamide and its N-methylated derivative, 1-Methyl-1H-indole-5-carboxamide . It focuses on their utility in drug discovery, specifically highlighting the impact of N-methylation on physicochemical properties, binding modes, and metabolic stability.

Executive Summary

Indole-5-carboxamide (I5C) is a privileged scaffold acting as a hydrogen bond donor in the hinge region of kinases and other ATP-binding enzymes. 1-Methyl-1H-indole-5-carboxamide (1-Me-I5C) represents its "capped" analog. The transition from I5C to 1-Me-I5C is a strategic medicinal chemistry modification used to modulate lipophilicity, block metabolic conjugation (N-glucuronidation), and probe the necessity of the indole N-H hydrogen bond in protein-ligand interactions.

Key Differentiators
FeatureIndole-5-carboxamide (I5C)1-Methyl-1H-indole-5-carboxamide (1-Me-I5C)
CAS Number 1670-87-7263379-98-2 (varies by salt/source)
Molecular Weight 160.17 g/mol 174.20 g/mol
H-Bond Character Donor (NH) & Acceptor (C=O)Acceptor only (at Indole N)
LogP (Est.) ~0.9 (More Polar)~1.4 (More Lipophilic)
Key Interaction H-bond donor to backbone carbonylsHydrophobic/Steric interaction
Metabolic Liability N-GlucuronidationOxidative N-Demethylation

Chemical & Physical Profiling

Structural Implications

The primary difference lies at the position 1 nitrogen.

  • I5C: The N-H moiety is acidic (pKa ~16-17 in DMSO, though lower in aqueous physiological conditions due to resonance). It serves as a critical Hydrogen Bond Donor (HBD) . In the solid state, this leads to strong intermolecular H-bonding, resulting in a higher melting point and lower solubility in non-polar solvents.

  • 1-Me-I5C: The methyl group ablates the HBD capability. This disrupts the crystal lattice packing, typically lowering the melting point and enhancing solubility in organic solvents (DCM, EtOAc). Biologically, the methyl group adds steric bulk and lipophilicity.

Physicochemical Data Table
PropertyIndole-5-carboxamide1-Methyl-1H-indole-5-carboxamideImpact of Methylation
Formula


+14 Da (Methyl group)
Melting Point 158 - 162 °C~130 - 135 °C (Est.)[1]Decreased (Lattice disruption)
Topological Polar Surface Area (TPSA) ~59 Ų~50 ŲDecreased (Improved permeability)
Solubility (Water) ModerateLowReduced aqueous solubility
Solubility (DMSO) HighVery HighImproved organic solubility

Mechanistic Implications (SAR & Binding)

The choice between these two molecules is often a decision point in Structure-Activity Relationship (SAR) studies, particularly for kinase and PARP inhibitors.

The "Hinge Binder" Hypothesis

In many kinase inhibitors, the indole N-H forms a hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu, Met residues).

  • Use I5C: If the target pocket requires a hydrogen bond donor for potency.

  • Use 1-Me-I5C: If the target pocket is hydrophobic or if you need to improve membrane permeability (lower TPSA). If potency is maintained upon methylation, the N-H interaction is likely not critical, or the methyl group picks up a compensatory hydrophobic interaction.

Diagram: SAR Interaction Map

The following diagram illustrates the differential binding modes and the "Selectivity Switch" concept.

SAR_Comparison cluster_0 Indole-5-carboxamide (I5C) cluster_1 1-Methyl-1H-indole-5-carboxamide (1-Me-I5C) I5C Indole-5-Carboxamide (NH Donor) Target_A Target Pocket A (Backbone Carbonyl) I5C->Target_A Strong H-Bond (Critical for Potency) Decision SAR Decision Point I5C->Decision MeI5C 1-Methyl-Indole (Methyl Steric/Hydrophobic) MeI5C->Target_A Steric Clash / Loss of H-Bond Target_B Target Pocket B (Hydrophobic Cleft) MeI5C->Target_B Hydrophobic Interaction MeI5C->Decision

Caption: Differential binding modes. I5C relies on H-bond donation (blue dashed), while 1-Me-I5C relies on hydrophobic fit (green solid) and can clash with tight polar pockets.

ADME/Tox Considerations

Metabolic Stability
  • I5C (NH-Indole): Susceptible to N-glucuronidation by UGT enzymes. This leads to rapid renal clearance.

  • 1-Me-I5C (N-Me-Indole): Blocks glucuronidation. However, it introduces a liability for oxidative demethylation by CYP450 isoforms (e.g., CYP3A4), converting it back to the parent indole or leading to further oxidation.

Permeability

1-Me-I5C generally exhibits higher passive permeability (PAMPA/Caco-2) due to the capping of the polar N-H bond, making it a better candidate for CNS targets (Blood-Brain Barrier penetration).

Experimental Workflows

Protocol A: Synthesis of 1-Methyl-1H-indole-5-carboxamide

This protocol describes the methylation of Indole-5-carboxamide.

Reagents:

  • Indole-5-carboxamide (1.0 eq)[2]

  • Iodomethane (MeI) (1.1 - 1.2 eq)

  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 eq)
  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with Indole-5-carboxamide (1.0 g, 6.24 mmol) and anhydrous DMF (10 mL). Stir until fully dissolved.

  • Base Addition: Add

    
     (4.06 g, 12.48 mmol) to the solution. The suspension may turn slightly yellow. Stir for 15 minutes at Room Temperature (RT) to deprotonate the indole nitrogen.
    
  • Methylation: Cool the mixture to 0°C in an ice bath. Add Iodomethane (0.43 mL, 6.86 mmol) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: Look for the disappearance of the starting material (M+H 161) and appearance of product (M+H 175).

  • Work-up: Pour the reaction mixture into ice-cold water (50 mL). A precipitate should form.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with EtOAc (3 x 30 mL). Wash combined organics with Brine (2x), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Diagram: Synthesis Workflow

Synthesis_Workflow Start Start: Indole-5-carboxamide (1.0 eq) in DMF Base Add Base (Cs2CO3, 2.0 eq) Stir 15 min @ RT Start->Base MeI Add MeI (1.1 eq) @ 0°C dropwise Base->MeI React React 2-4h @ RT Monitor LC-MS MeI->React Quench Quench in Ice Water React->Quench Decision Precipitate? Quench->Decision Filter Filter Solid Wash H2O Decision->Filter Yes Extract Extract EtOAc Wash Brine Decision->Extract No Final Pure 1-Methyl-1H-indole-5-carboxamide Filter->Final Extract->Final

Caption: Methylation workflow using mild base conditions to ensure N1-selectivity.

References

  • Tzvetkov, N. T., et al. (2014). "Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency."[2] Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[3] "Indole-5-carboxamide Compound Summary." National Library of Medicine. Link

  • Zhang, M., et al. (2014). "Discovery of Indole-Based Inhibitors." ACS Medicinal Chemistry Letters. (Contextual reference for Indole SAR).
  • ChemicalBook. (2025).[4] "1-Methyl-1H-indole-5-carboxylic acid derivatives properties." Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 1-Methyl-1H-indole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-1H-indole-5-carboxamide (CAS: 121206-74-4) is a functionalized indole derivative commonly used as a building block in medicinal chemistry and drug discovery. While specific regulatory listings (e.g., RCRA P-list or U-list) are often absent for this specific derivative, it must be managed as Hazardous Chemical Waste due to the inherent toxicity and ecotoxicity risks associated with the indole scaffold.

This guide provides a self-validating workflow for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols (OSHA, EPA) and protecting personnel from exposure.

Chemical Profile & Hazard Identification

Before disposal, verify the material identity and hazard profile.[1] Treat all uncharacterized residues as fully hazardous.

PropertySpecification
Chemical Name 1-Methyl-1H-indole-5-carboxamide
CAS Number 121206-74-4
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Physical State Solid (Powder), typically off-white to pale yellow
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Core Hazards Irritant (Skin, Eye, Respiratory); Aquatic Toxicity (Potential)
Signal Word WARNING
Critical Incompatibilities
  • Strong Oxidizers: Reaction may cause fire or explosion.

  • Strong Acids/Bases: Potential for hydrolysis or exothermic reaction.

Personal Protective Equipment (PPE) Matrix

Adhere to the following PPE standards during any disposal or spill cleanup operation.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant).

  • Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm). Double-glove if handling solutions in penetrating solvents (e.g., DCM, DMSO).

  • Respiratory Protection: Handling large quantities of powder requires a fume hood. If dust formation is uncontrolled, use an N95 or P100 particulate respirator.

  • Body Protection: Standard laboratory coat (buttoned) and closed-toe chemically resistant shoes.

Disposal Decision Logic & Workflows

The disposal pathway is determined by the physical state of the waste and the solvent matrix it is contained in. Never dispose of this compound down the drain.

Disposal Workflow Diagram

The following logic tree dictates the correct waste stream selection.

DisposalWorkflow Start Identify Waste State Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid/Solution Waste Start->Liquid BinSolid Solid Hazardous Waste Bin (Incineration) Solid->BinSolid Double Bag & Tag SolventCheck Identify Solvent Matrix Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous Water Based BinHalo Halogenated Organic Waste (High BTU Incineration) Halogenated->BinHalo BinNonHalo Non-Halogenated Organic Waste (Fuel Blending) NonHalogenated->BinNonHalo BinAq Aqueous Hazardous Waste (Treatment) Aqueous->BinAq

Figure 1: Decision logic for segregating 1-Methyl-1H-indole-5-carboxamide waste streams.

Detailed Operational Procedures
Protocol A: Solid Waste Disposal

Applicability: Pure powder, contaminated weighing boats, paper towels, or solid residues.

  • Containment: Transfer the solid material into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Secondary Containment: If using a bag, place it inside a second bag (double-bagging) to prevent leakage.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 1-Methyl-1H-indole-5-carboxamide.

    • Hazard: Toxic / Irritant.[2][3]

    • State: Solid.[2][4]

  • Storage: Place the sealed container into the laboratory's designated "Solid Hazardous Waste" drum.

Protocol B: Liquid Waste Disposal

Applicability: Reaction mixtures, mother liquors, or stock solutions.[5]

  • Segregation: Determine the solvent composition (see Figure 1).

    • Halogenated: If the solution contains any amount of Dichloromethane (DCM), Chloroform, or Dichloroethane.

    • Non-Halogenated: If the solution contains only solvents like Methanol, Ethanol, Acetone, Ethyl Acetate, or DMSO.

  • Transfer: Pour the solution into the appropriate waste carboy (typically 20L HDPE containers) using a funnel to prevent spills.

  • Rinsing: Rinse the original vessel with a small volume of the compatible solvent and add the rinsate to the waste carboy.

  • Logging: Immediately update the waste log sheet attached to the carboy with the chemical name and approximate volume added.

Protocol C: Empty Container Disposal

Applicability: Vials or bottles that contained the pure substance.

  • Triple Rinse: Rinse the empty container three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour all three rinses into the "Non-Halogenated Organic Waste" container.

  • Defacing: Cross out or remove the original label. Mark the container as "Empty."

  • Final Disposal: Place the clean, dry container in the glass recycling bin or regular trash, depending on local facility rules.

Emergency Spill Response

In the event of a spill, rapid containment prevents exposure and environmental contamination.

SpillResponse Alert 1. Alert & Isolate (Notify personnel) PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Contain 3. Containment (Cover with absorbent) PPE->Contain Clean 4. Cleanup (Sweep/Scoop) Contain->Clean Dispose 5. Dispose (Solid Waste Bin) Clean->Dispose

Figure 2: Immediate response protocol for solid or liquid spills.

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Put on nitrile gloves, goggles, and a lab coat. Use a dust mask if powder is loose.

  • Solid Spill: Gently sweep powder into a dustpan using a brush. Avoid creating dust clouds.

  • Liquid Spill: Cover with an inert absorbent (vermiculite or spill pads). Wait for absorption.

  • Decontamination: Wipe the surface with a paper towel soaked in acetone, then wash with soap and water.

  • Disposal: Place all spill debris (absorbent, towels, gloves) into a hazardous waste bag and tag as "Spill Debris: 1-Methyl-1H-indole-5-carboxamide" .

Regulatory Compliance (RCRA & EPA)

While 1-Methyl-1H-indole-5-carboxamide is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic), it falls under the "General Duty Clause" and must be managed as hazardous waste.

  • Waste Classification: If the waste is ignitable (flash point <60°C due to solvent), it is D001 . If it is toxic/irritant only, it is managed as Non-RCRA Regulated Hazardous Waste (depending on state regulations) or simply "Chemical Waste" requiring incineration.

  • Prohibition: Strictly prohibited from disposal in sanitary sewers (sinks) or regular municipal trash.

References

  • BLD Pharm. (n.d.). SDS for N-Methyl-1H-indole-5-carboxamide (CAS 121206-74-4). Retrieved from

  • Fisher Scientific. (2014). Safety Data Sheet: Indole-5-carboxylic acid (Structural Analog). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from

  • PubChem. (n.d.). Compound Summary: 1-methyl-1H-indole-5-carbaldehyde (Structural Analog). National Library of Medicine. Retrieved from

  • Cornell University EHS. (n.d.). Management Procedures for Specific Waste Types. Retrieved from

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.